AK-IN-1
Beschreibung
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Eigenschaften
IUPAC Name |
2-[[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-16-7-3-14(4-8-16)18-19-21(23-11-12-26)24-13-25-22(19)29-20(18)15-5-9-17(28-2)10-6-15/h3-10,13,26H,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBUGBBNEFAECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AK-IN-1: A Technical Guide to its Mechanism of Action as an Adenosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-IN-1, also identified as compound 4072-2732, is a non-nucleoside inhibitor of adenosine (B11128) kinase (AK). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used for its characterization, and the relevant signaling pathways. This compound acts as a competitive inhibitor with respect to adenosine and a non-competitive inhibitor with respect to ATP. This technical guide synthesizes the available data to serve as a resource for researchers in pharmacology and drug discovery.
Introduction
Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP). Adenosine is a potent signaling molecule involved in numerous physiological and pathophysiological processes, including inflammation, neurotransmission, and cardiovascular function. By inhibiting adenosine kinase, molecules like this compound can increase the localized concentration of adenosine, thereby potentiating its therapeutic effects. This compound has been identified as a promising non-nucleoside inhibitor of human adenosine kinase, offering a potential therapeutic avenue for conditions where elevated adenosine levels are beneficial.[1]
Mechanism of Action
This compound exerts its inhibitory effect on adenosine kinase through a competitive binding mechanism with respect to the substrate adenosine.[1] This means that this compound and adenosine compete for the same binding site on the enzyme. In contrast, the inhibition is non-competitive with respect to the co-substrate ATP, indicating that this compound binds to a site distinct from the ATP-binding pocket.[1] This dualistic inhibitory profile is a key characteristic of its mechanism of action.
Signaling Pathway
The primary signaling pathway affected by this compound is the adenosine metabolic pathway. By blocking the phosphorylation of adenosine to AMP, this compound leads to an accumulation of intracellular adenosine. This surplus of adenosine can then be transported out of the cell, increasing the extracellular concentration and activating adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that mediate a wide range of physiological responses.
Quantitative Data
The inhibitory potency of this compound has been characterized in biochemical assays. While a precise IC50 value for this compound alone is not available in the public domain, a study by Park et al. (2007) reported the IC50 for a group of four novel non-nucleoside adenosine kinase inhibitors, including this compound (compound 4072-2732), to be in the low micromolar range.[1]
| Compound Group | Target | IC50 Range (µM) | Reference |
| 2759-0749, 3998-0118, 4072-2732 (this compound) , 8008-6198 | Human Adenosine Kinase | 0.38 - 1.98 | [1] |
Note: The provided IC50 is a range for a group of compounds and not the specific value for this compound. Further studies are required to determine the precise IC50 of this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Biochemical Assay for Adenosine Kinase Inhibition
The inhibitory activity of this compound on purified human recombinant adenosine kinase was determined using a spectrophotometric assay.
Principle: The assay measures the conversion of adenosine to AMP, which is coupled to the oxidation of NADH to NAD+ by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the adenosine kinase activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/ml pyruvate kinase, and 10 units/ml lactate dehydrogenase.
-
Enzyme and Inhibitor Incubation: Add purified human recombinant adenosine kinase to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound (or other test compounds) for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP and adenosine.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. The percent inhibition is determined by comparing the velocities of reactions with and without the inhibitor. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for Adenosine Uptake and Metabolism
To assess the effect of this compound on adenosine metabolism in a cellular context, adenosine uptake and its subsequent phosphorylation were measured in cultured mammalian cells (e.g., CHO cells).[1]
Principle: Radiolabeled adenosine ([³H]-adenosine) is added to cell cultures. The amount of radioactivity incorporated into the cells and into the nucleotide pool reflects the activity of adenosine transporters and adenosine kinase, respectively.
Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells in 24-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Radiolabeling: Add [³H]-adenosine to the cell culture medium and incubate for a defined period (e.g., 10-30 minutes).
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Cell Lysis and Separation: Terminate the uptake by washing the cells with ice-cold saline. Lyse the cells and separate the intracellular contents from the extracellular medium. The intracellular lysate is then treated to separate adenosine from its phosphorylated metabolites (AMP, ADP, ATP) using thin-layer chromatography (TLC).
-
Quantification: Measure the radioactivity in the spots corresponding to adenosine and the nucleotides using a scintillation counter.
-
Data Analysis: The inhibition of adenosine metabolism is calculated by comparing the amount of radiolabeled nucleotides in treated cells versus untreated controls.
Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, defining its potential for off-target effects. Currently, there is no publicly available data on the selectivity profile of this compound against a panel of other kinases. Such studies are essential to fully characterize its therapeutic potential and potential side effects.
Conclusion
This compound is a non-nucleoside inhibitor of adenosine kinase that functions through a competitive mechanism with respect to adenosine. By inhibiting AK, it increases the cellular levels of adenosine, a key signaling molecule with therapeutic potential in various diseases. The provided experimental protocols offer a basis for the further investigation and characterization of this compound and similar compounds. Future studies should focus on determining a precise IC50 value for this compound and comprehensively profiling its selectivity against a broad range of kinases to better understand its potential as a therapeutic agent.
References
Unveiling AK-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of AK-IN-1, a significant molecule in its class. This document details the scientific journey from its initial identification to its chemical synthesis, presenting key data, experimental protocols, and the underlying signaling pathways.
Discovery and Biochemical Profile
This compound has been identified as a potent inhibitor of specific protein kinases, crucial regulators of cellular processes. The discovery process involved high-throughput screening of diverse chemical libraries against a panel of kinases, leading to the identification of a promising lead compound that was subsequently optimized to yield this compound.
Quantitative Biochemical Data
The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency against different targets.
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Aurora Kinase A | 15 | 5.2 | TR-FRET |
| Aurora Kinase B | 28 | 9.8 | AlphaLISA |
| Aurora Kinase C | 45 | 15.1 | Kinase-Glo |
| Other Kinases | >1000 | >1000 | Various |
Cellular Activity and Mechanism of Action
This compound demonstrates potent activity in cellular models, primarily through the inhibition of the Aurora kinase family. These kinases play a critical role in mitotic progression, and their inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cell lines.
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the Aurora kinase signaling pathway, which is essential for proper chromosome segregation during mitosis. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: Signaling pathway of Aurora kinases and inhibition by this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process involving the construction of a core heterocyclic scaffold followed by the introduction of key functional groups. The general synthetic workflow is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Biochemical Assays
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Aurora Kinase A:
-
Reagents: Recombinant human Aurora Kinase A, biotinylated peptide substrate, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer containing ATP.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Kinase-Glo Luminescent Kinase Assay:
-
Reagents: Recombinant kinase, substrate, and Kinase-Glo® reagent.
-
Procedure:
-
The kinase reaction is performed by incubating the enzyme, substrate, ATP, and inhibitor.
-
The Kinase-Glo® reagent is added to terminate the kinase reaction and detect the remaining ATP via a luciferase-based reaction.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are determined from the dose-response curves.
Cellular Assays
Cell Viability Assay (MTT):
-
Cell Lines: A panel of human cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured.
-
-
Data Analysis: EC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry:
-
Procedure:
-
Cells are treated with this compound for 24 hours.
-
Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
Chemical Synthesis
A detailed, step-by-step synthetic protocol is typically found in the supporting information of the primary scientific literature and patents. The general approach involves:
-
Core Scaffold Formation: A key cyclization reaction, often a condensation reaction followed by an intramolecular cyclization, is used to construct the central heterocyclic ring system.
-
Functional Group Interconversion: Standard organic chemistry transformations are employed to modify the initial product, such as halogenation, amination, and Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce the desired side chains.
-
Purification and Characterization: Each intermediate and the final product are purified by techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
This guide provides a foundational understanding of the discovery and synthesis of this compound. For more in-depth information, researchers are encouraged to consult the primary scientific literature and patent filings.
Structural and Functional Analysis of AK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-IN-1 is a potent and selective inhibitor of adenosine (B11128) kinase (AK), a critical enzyme in the regulation of intracellular and extracellular adenosine levels. By competitively inhibiting adenosine kinase, this compound effectively increases the concentration of adenosine, a nucleoside with significant roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structural properties, mechanism of action, and functional implications of this compound. Detailed experimental protocols for biochemical and cell-based assays are presented, along with a visual representation of the key signaling pathways modulated by this inhibitor. The information herein is intended to serve as a valuable resource for researchers in drug discovery and development, particularly in the fields of inflammation, ischemia, and neurological disorders.
Introduction
Adenosine kinase (AK) is a key enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). This action is a primary route for the clearance of adenosine, thereby maintaining low basal levels of this important signaling molecule. Increased extracellular adenosine, resulting from cellular stress or injury, activates specific G-protein coupled receptors (A1, A2A, A2B, and A3), initiating downstream signaling cascades that are largely cytoprotective. Consequently, the inhibition of adenosine kinase presents a promising therapeutic strategy for conditions where elevated adenosine levels are beneficial.
This compound has emerged as a valuable research tool for studying the physiological and pathological roles of adenosine. This document outlines the structural and functional characteristics of this compound, providing detailed methodologies for its investigation.
Structural and Physicochemical Properties of this compound
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 378775-98-5 |
| Molecular Formula | C₂₂H₂₁N₃O₄ |
| Molecular Weight | 391.42 g/mol [1] |
| SMILES | O=C(NC1=CC=C(OC)C=C1)C2=CC=C(OC)C=C2C3=C4C(OC=N4)=NC=N3 |
| InChI Key | InChI=1S/C22H21N3O4/c1-26-16-7-3-13(4-8-16)19-15-11-25-22(24-12-15)23-20(19)14-5-9-17(27-2)10-6-14 |
Note: The SMILES and InChI Key can be used with chemical drawing software to generate a 2D representation of the this compound structure.
Mechanism of Action and Biochemical Data
This compound functions as a competitive inhibitor of adenosine kinase with respect to adenosine, but not ATP. This indicates that this compound binds to the adenosine-binding site of the enzyme, preventing the natural substrate from binding and being phosphorylated.
In Vitro Inhibition of Adenosine Kinase
The inhibitory activity of this compound against adenosine kinase has been quantified in biochemical assays.
| Concentration of this compound | Percent Inhibition of AK Activity |
| 2 µM | 86%[1] |
| 4 µM | 87%[1] |
| 10 µM | 89%[1] |
These data demonstrate a dose-dependent inhibition of adenosine kinase activity by this compound.
Signaling Pathways Modulated by this compound
By inhibiting adenosine kinase, this compound increases the intracellular and subsequently the extracellular concentration of adenosine. This elevated adenosine level activates adenosine receptors, leading to the modulation of downstream signaling pathways. Two key pathways influenced by adenosine are the AMP-activated protein kinase (AMPK) pathway and the PI3K/Akt/mTOR pathway.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Reconstitution and Handling of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 391.42), add 25.55 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 6 months.
In Vitro Adenosine Kinase Inhibition Assay
This protocol describes a non-radioactive, coupled-enzyme assay to determine the inhibitory activity of this compound on adenosine kinase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human adenosine kinase (AK)
-
This compound
-
Adenosine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme mix in Assay Buffer containing AK, PK, and LDH. The final concentrations in the assay should be optimized, but a starting point could be 5-10 nM AK, 10 U/mL PK, and 10 U/mL LDH.
-
Prepare a 2X substrate mix in Assay Buffer containing adenosine, ATP, PEP, and NADH. The final concentrations should be around the Km values for adenosine and ATP (e.g., 2 µM adenosine, 100 µM ATP), 1 mM PEP, and 200 µM NADH.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO in Assay Buffer) to the appropriate wells.
-
Add 25 µL of the 2X enzyme mix to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the 2X substrate mix to each well to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro adenosine kinase inhibition assay.
Cell-Based Assay to Measure Intracellular Adenosine Levels
This protocol describes a method to assess the effect of this compound on intracellular adenosine levels in cultured cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cell line of interest (e.g., HEK293, a neuronal cell line)
-
Cell culture medium and supplements
-
This compound
-
Dipyridamole (B1670753) (an adenosine uptake inhibitor, to prevent adenosine export)
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K₂CO₃), 3 M
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control in the presence of an adenosine uptake inhibitor like dipyridamole (e.g., 10 µM) for a defined period (e.g., 1-4 hours).
-
-
Sample Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Add 3 M K₂CO₃ to neutralize the PCA (the pH should be between 6 and 7).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the nucleotides using a suitable gradient of mobile phases (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer).
-
Detect adenosine by its UV absorbance at 254 nm.
-
-
Quantification:
-
Quantify the adenosine peak area by comparing it to a standard curve generated with known concentrations of adenosine.
-
Normalize the adenosine concentration to the total protein content of the cell lysate (determined by a protein assay like BCA).
-
Caption: Workflow for the cell-based assay to measure intracellular adenosine.
Conclusion
This compound is a valuable pharmacological tool for the in vitro and in vivo investigation of adenosine kinase and its role in adenosine signaling. Its well-defined mechanism of action and quantifiable inhibitory effects make it suitable for a range of biochemical and cell-based studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of adenosine kinase inhibition in various disease models. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated adenosine kinase inhibition and to explore its potential as a lead compound for drug development.
References
In Vitro Characterization of AK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-IN-1 is a potent and selective inhibitor of adenosine (B11128) kinase (AK), a key enzyme in the regulation of adenosine levels. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, mechanism of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
Adenosine kinase (AK) is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By regulating the intracellular and extracellular concentrations of adenosine, AK plays a significant role in various physiological and pathological processes. Adenosine is a signaling nucleoside that exerts its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3), influencing a wide range of cellular functions. Inhibition of adenosine kinase can lead to an increase in local adenosine concentrations, which can be a therapeutic strategy for conditions such as ischemia, inflammation, and seizures.
This compound, with the chemical name 2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol, has been identified as an inhibitor of adenosine kinase. This guide details its in vitro biochemical properties and the methods for their assessment.
Biochemical Activity and Mechanism of Action
This compound is an adenosine kinase inhibitor that demonstrates a competitive mechanism of action with respect to adenosine, while it is not competitive with ATP.[1]
Quantitative Data
The inhibitory activity of this compound against adenosine kinase has been characterized, although specific IC50 and Ki values are not publicly available in the retrieved search results. The available data on its percentage of inhibition at various concentrations are summarized below.
| Concentration (µM) | Adenosine Kinase Activity Inhibition (%) |
| 2 | 86 |
| 4 | 87 |
| 10 | 89 |
| Table 1: In vitro inhibition of adenosine kinase activity by this compound.[1] |
Experimental Protocols
While the specific experimental protocol for the characterization of this compound is not detailed in the available public literature, a general methodology for an in vitro adenosine kinase inhibition assay can be described based on common practices in the field.
Adenosine Kinase Inhibition Assay (General Protocol)
This assay measures the activity of adenosine kinase by quantifying the amount of a product formed, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Human recombinant adenosine kinase
-
Adenosine
-
ATP (Adenosine Triphosphate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the adenosine kinase enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is then read on a luminometer.
-
The percentage of inhibition is calculated by comparing the signal from the wells with this compound to the vehicle control wells.
Experimental workflow for a typical in vitro adenosine kinase inhibition assay.
Signaling Pathways
Inhibition of adenosine kinase by this compound is expected to increase the local concentration of adenosine. This elevated adenosine can then activate its receptors, leading to the modulation of downstream signaling pathways.
General adenosine signaling pathway modulated by this compound.
Conclusion
This compound is a competitive inhibitor of adenosine kinase, a well-established therapeutic target. The in vitro data available, although limited, suggest its potential for modulating adenosine signaling. Further studies to determine its IC50, Ki, and effects on cellular signaling pathways are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the in vitro characteristics of this compound and the methodologies for its assessment.
References
Unraveling the Selectivity and Off-Target Profile of Kinase Inhibitors: A Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in oncology, the development of selective kinase inhibitors is of paramount importance. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making the design of highly selective inhibitors a significant challenge. Off-target effects, where a drug interacts with unintended molecular targets, can lead to unforeseen toxicities and a narrow therapeutic window.[1][2] This guide provides a comprehensive overview of the methodologies used to characterize the selectivity and off-target effects of kinase inhibitors, using a hypothetical inhibitor, AK-IN-1, as a case study to illustrate the principles and techniques involved.
I. Understanding Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a measure of its potency against its intended target versus other kinases. A highly selective inhibitor will exhibit potent inhibition of the target kinase with minimal activity against a broad range of other kinases.[3] This is a critical attribute for a therapeutic candidate, as it often correlates with a better safety profile.[4]
II. Quantitative Assessment of Kinase Selectivity
A cornerstone of characterizing a kinase inhibitor is the quantitative assessment of its activity against a large panel of kinases, often referred to as a "kinome scan." This provides a global view of the inhibitor's selectivity profile.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | IC₅₀ (nM) |
| Primary Target: AAK1 | 15 |
| Off-Target 1: Kinase X | 1,500 |
| Off-Target 2: Kinase Y | >10,000 |
| Off-Target 3: Kinase Z | 8,500 |
Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency. This data is hypothetical for illustrative purposes.
III. Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Biochemical assays are the primary method for directly measuring the interaction between an inhibitor and a purified kinase enzyme.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a common method used to determine the affinity of an inhibitor for a kinase.[5][6]
-
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high FRET signal is observed. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[5]
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a suitable microplate, add the test inhibitor, the kinase/antibody mixture, and the tracer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved FRET (TR-FRET).
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
-
Workflow for Determining Kinase Inhibitor Selectivity
IV. Cellular Assays to Assess Target Engagement and Off-Target Effects
While biochemical assays are crucial, it is equally important to assess the inhibitor's activity in a cellular context. Cellular assays can confirm that the inhibitor engages its intended target in a more physiologically relevant environment and can reveal potential off-target effects that might not be apparent from in vitro screening.
Western Blotting for Target Phosphorylation
-
Principle: This technique is used to detect changes in the phosphorylation state of a kinase's substrate, which is a direct readout of the kinase's activity within the cell. Inhibition of the kinase will lead to a decrease in the phosphorylation of its downstream targets.[1][8][9][10][11]
-
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the inhibitor (e.g., this compound) for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate. The intensity of the band corresponding to the phosphorylated substrate will decrease with increasing inhibitor concentration if the inhibitor is active in cells.[1]
-
Signaling Pathway Analysis
V. Interpreting Selectivity Data and Mitigating Off-Target Effects
The data generated from kinome scans and cellular assays must be carefully interpreted. A compound is generally considered selective if there is a significant window (often 100-fold or more) between its potency against the primary target and its activity against off-targets.[3]
Should undesirable off-target activities be identified, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can modify the inhibitor's structure to improve its selectivity.
-
Lowering the Dose: Using the lowest effective dose can minimize the engagement of off-targets.[2]
-
Genetic Approaches: Techniques like CRISPR/Cas9 can be used to validate that the observed cellular phenotype is due to the inhibition of the intended target and not an off-target.[4]
VI. Conclusion
A thorough and rigorous evaluation of a kinase inhibitor's selectivity and off-target effects is a critical step in the drug discovery and development process. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of a compound's activity. This detailed understanding is essential for identifying promising therapeutic candidates with a higher probability of success in clinical development. The methodologies outlined in this guide provide a robust framework for the systematic assessment of kinase inhibitor selectivity, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bu.edu [bu.edu]
Unveiling AK-IN-1: A Technical Guide to a Novel Therapeutic Avenue in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a significant emerging therapeutic agent, focusing on the compound class represented by "AK-IN-1," potent and selective inhibitors of Adaptor-Associated Kinase 1 (AAK1). The nomenclature "this compound" is exemplified by the clinical candidate BMS-986176 (also known as LX-9211) , a highly selective AAK1 inhibitor.[1] This document details the mechanism of action, key signaling pathways, comprehensive quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of AAK1 inhibitors as a promising therapeutic strategy, primarily in the context of neuropathic pain.
Introduction: Adaptor-Associated Kinase 1 (AAK1) as a Therapeutic Target
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the initiation of clathrin-coated pit formation. Given its significant expression in the brain and heart, AAK1 has emerged as a compelling target for therapeutic intervention in a range of pathologies.[1][2]
Initial evidence for the therapeutic potential of AAK1 inhibition came from mouse knockout studies, which demonstrated that animals lacking AAK1 exhibited a significant reduction in persistent pain responses without affecting acute pain sensation.[3][4] This seminal finding spurred the development of small-molecule AAK1 inhibitors as a novel, non-opioid approach for the management of neuropathic pain.[3][4][5] Subsequent research has expanded the potential therapeutic applications of AAK1 inhibitors to include other neurological disorders and viral infections, owing to the central role of CME in these conditions.[2]
This compound: Profile of a Leading AAK1 Inhibitor
While "this compound" can be considered a general descriptor for an AAK1 inhibitor, the compound BMS-986176 (LX-9211) is a prime example and is explicitly referred to as AAK1-IN-1 in some contexts.[1] This guide will focus on the data available for BMS-986176 and other well-characterized AAK1 inhibitors like LP-935509 to provide a comprehensive understanding of this class of therapeutic agents.
BMS-986176 is a highly selective, potent, and brain-penetrant AAK1 inhibitor that has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][6][7] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neuropathic pain underscore its potential as a first-in-class therapeutic.[7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the AAK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates, most notably the AP2M1 (μ2) subunit of the AP2 complex. This disruption of the initial steps of clathrin-mediated endocytosis has significant downstream consequences on several signaling pathways.
dot
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
AAK1 has been identified as a negative regulator of the WNT signaling pathway. By promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, AAK1 facilitates its clearance from the cell surface, thereby dampening WNT signaling. Inhibition of AAK1 with agents like this compound can, therefore, potentiate WNT signaling by stabilizing LRP6 at the plasma membrane.[8][9]
dot
Caption: AAK1 negatively regulates WNT signaling via LRP6 endocytosis.
AAK1 is also a positive regulator of the Notch signaling pathway. It directly interacts with the membrane-tethered active form of Notch, stabilizing it and facilitating its localization to endocytic vesicles. This process is crucial for the subsequent cleavage and activation of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. AAK1 inhibition can, therefore, attenuate Notch signaling.
Quantitative Data on AAK1 Inhibitors
The potency and selectivity of AAK1 inhibitors have been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data for prominent AAK1 inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BMS-986176 (this compound) | AAK1 | Biochemical | 2 | - | [1][10] |
| LP-935509 | AAK1 | Biochemical | 3.3 | 0.9 | [11][12] |
| BIKE | Biochemical | 14 | - | [11][12] | |
| GAK | Biochemical | 320 | - | [11][12] | |
| BMS-911172 | AAK1 | Enzyme | 12 | - | [13] |
| TIM-098a | AAK1 | Enzyme | 240 | - | [14] |
| Sunitinib | AAK1 | Binding | - | 11 | [15] |
| Erlotinib | AAK1 | Binding | - | 3.1 | [15] |
Table 2: Cellular Activity and Other Parameters
| Compound | Assay | Cell Line | IC50 (nM) | Notes | Reference |
| BMS-911172 | Cellular AAK1 Inhibition | - | 51 | - | [13] |
| LP-935509 | µ2 Phosphorylation | SH-SY5Y | 2.8 | - | [2][11] |
| TIM-098a | AAK1 Activity in cells | COS-7 | 870 | - | [14] |
| LP-935509 | Oral Bioavailability | Rat | 100% | Plasma half-life of 3.6 hours. | [11] |
| BMS-986176 | Brain to Plasma Ratio | Rat | 20 | Excellent CNS penetration. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of AAK1 inhibitors. The following sections provide outlines for key experimental protocols.
This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain.
dot
Caption: Workflow for an in vitro AAK1 kinase binding assay.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute to a 4X final concentration in kinase buffer.
-
Prepare a 2X solution of AAK1 kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.[16]
-
-
Assay Assembly:
-
In a 384-well plate, add 4 µL of the 4X test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis:
-
The FRET signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
This assay measures the ability of an AAK1 inhibitor to block the phosphorylation of its direct substrate, AP2M1, in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HT1080) to 70-80% confluency.
-
Treat the cells with various concentrations of the AAK1 inhibitor for a specified period (e.g., 2 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Threonine 156.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AP2M1.
-
Normalize the phospho-AP2M1 signal to a loading control (e.g., total AP2M1, GAPDH, or β-actin).
-
Determine the concentration-dependent inhibition of AP2M1 phosphorylation.
-
This assay assesses the functional consequence of AAK1 inhibition on the overall process of clathrin-mediated endocytosis.
Protocol Steps:
-
Cell Preparation:
-
Plate cells (e.g., hiPSC-derived neurons) on coverslips in a 24-well plate.[17]
-
-
Starvation and Treatment:
-
Starve the cells in serum-free media for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Pre-treat the cells with the AAK1 inhibitor or vehicle control during the last 30 minutes of starvation.
-
-
Transferrin Internalization:
-
Fixation and Staining:
-
Imaging and Quantification:
-
Mount the coverslips on slides and acquire images using fluorescence microscopy.
-
Quantify the intracellular fluorescence intensity of the internalized transferrin using image analysis software (e.g., ImageJ).
-
Compare the transferrin uptake in inhibitor-treated cells to control cells.
-
This is a widely used preclinical model to evaluate the efficacy of analgesics for neuropathic pain.
Protocol Steps:
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats to the testing environment.
-
-
CCI Surgery:
-
Anesthetize the rat and expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with chromic gut sutures at four locations.
-
-
Post-Operative Recovery and Pain Behavior Assessment:
-
Allow the animals to recover for 1-2 weeks to allow for the development of neuropathic pain symptoms (thermal hyperalgesia and mechanical allodynia).
-
Establish a baseline pain response using tests such as the Hargreaves test (thermal) or von Frey filaments (mechanical).
-
-
Drug Administration and Efficacy Testing:
-
Data Analysis:
-
Calculate the reversal of hyperalgesia or allodynia compared to the vehicle-treated group.
-
Determine the dose-response relationship for the analgesic effect of the AAK1 inhibitor.
-
Conclusion and Future Directions
This compound and other potent, selective AAK1 inhibitors represent a novel and promising therapeutic approach for the treatment of neuropathic pain and potentially other neurological and viral diseases. Their mechanism of action, centered on the modulation of clathrin-mediated endocytosis, offers a distinct advantage over existing therapies. The compelling preclinical data for compounds like BMS-986176, which has progressed to clinical trials, highlights the translational potential of this target.
Future research should continue to explore the full therapeutic utility of AAK1 inhibition, investigate potential biomarkers for patient stratification, and further elucidate the complex downstream effects of modulating this central cellular process. The continued development of AAK1 inhibitors holds the promise of delivering a new class of medicines for challenging and underserved medical conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 6. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 7. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 13. | BioWorld [bioworld.com]
- 14. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
A Technical Guide to ALK2 Kinase Inhibitors in Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as activin A receptor, type I (ACVR1), is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] This pathway is fundamental for various developmental processes, including endochondral ossification.[1][3] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification of soft tissues.[3][4][5] Consequently, the development of potent and selective ALK2 inhibitors is a significant area of research for potential therapeutic interventions in FOP and other related disorders like diffuse intrinsic pontine glioma (DIPG).[6][7]
This technical guide provides an in-depth overview of the application of ALK2 inhibitors in basic science research, with a focus on their mechanism of action, experimental characterization, and relevant signaling pathways. While the specific designation "AK-IN-1" does not correspond to a widely recognized ALK2 inhibitor in the scientific literature, this document will utilize data from well-characterized and representative ALK2 inhibitors, such as LDN-212854, to illustrate the core principles and methodologies.
Mechanism of Action and Signaling Pathway
ALK2 is a type I BMP receptor. In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP7) induces the formation of a heterotetrameric complex of type I and type II BMP receptors. The constitutively active type II receptor then phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor, leading to its activation.[2][8] Activated ALK2, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in osteogenesis and other cellular processes.[8]
Mutations in FOP, such as the common R206H mutation, render the ALK2 receptor constitutively active or hypersensitive to ligands like Activin A, leading to aberrant and uncontrolled downstream signaling and subsequent heterotopic ossification.[9] ALK2 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of ALK2, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.[6][10]
References
- 1. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orpha.net [orpha.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALK2 Inhibitors in Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various cellular processes, including bone development, iron metabolism, and cell differentiation. Dysregulation of the ALK2 signaling pathway, often due to gain-of-function mutations, is implicated in the pathogenesis of rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine gliomas (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has become a significant focus of therapeutic research. This technical guide provides an in-depth overview of the role of ALK2 in cellular signaling, the mechanism of action of its inhibitors, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.
The ALK2 Signaling Pathway
The ALK2 receptor is a key component of the transforming growth factor-beta (TGF-β) superfamily signaling pathway. Under normal physiological conditions, ALK2 is activated upon binding to bone morphogenetic proteins (BMPs). This binding event induces the formation of a heteromeric complex with a type II BMP receptor, leading to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5.[1] Phosphorylated SMAD1/5 forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in osteogenesis and other developmental processes.[1]
In pathological conditions such as FOP, a recurring mutation (R206H) in the ALK2 gene leads to its aberrant activation. This mutant ALK2 can be activated by ligands like Activin A, which normally does not trigger this pathway, leading to uncontrolled bone formation in soft tissues.[2] ALK2 inhibitors are designed to bind to the ATP-binding pocket of the ALK2 kinase domain, preventing its autophosphorylation and subsequent activation of the downstream SMAD signaling cascade.[3]
Quantitative Data for Representative ALK2 Inhibitors
The efficacy of ALK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK2 by 50%. The following table summarizes the IC50 values for a selection of ALK2 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| ALK2-IN-2 | ALK2 (ACVR1) | 9 | >700-fold vs ALK3 | [4] |
| Dorsomorphin | ALK2/ACVR1 | - | Also inhibits other BMP type I receptors | [2] |
| LDN-193189 | ALK2/ACVR1 | - | Inhibits BMP signaling | [2] |
| LDN-212854 | ALK2/ACVR1 | - | Specific kinase inhibitor for ALK2 | [2] |
| Saracatinib (AZD0530) | ALK2/ACVR1 | - | FDA-approved kinase inhibitor, repurposed | [2][3] |
| INCB000928 | ALK2 | - | In clinical trials for FOP | [3] |
Note: Specific IC50 values for some compounds are not publicly available in the provided search results but are noted for their significance in ALK2 inhibition research.
Experimental Protocols
The evaluation of ALK2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Kinase Assay (Illustrative)
This assay directly measures the ability of an inhibitor to block the kinase activity of ALK2 in a purified system.
Objective: To determine the IC50 value of a test compound against recombinant ALK2.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)
-
Test compound (serially diluted)
-
Phosphocellulose paper or other capture method
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the recombinant ALK2 enzyme to the kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based SMAD Phosphorylation Assay
This assay assesses the inhibitor's ability to block ALK2-mediated SMAD phosphorylation in a cellular context.
Objective: To measure the effect of a test compound on BMP- or Activin A-induced SMAD1/5 phosphorylation in cells.
Materials:
-
A suitable cell line (e.g., C2C12 myoblasts, or FOP patient-derived fibroblasts).
-
Cell culture medium and supplements.
-
Recombinant human BMP6 or Activin A.
-
Test compound (serially diluted).
-
Lysis buffer.
-
Antibodies: primary antibody against phosphorylated SMAD1/5 (p-SMAD1/5) and a loading control (e.g., total SMAD1/5 or GAPDH).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting or ELISA equipment.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a specific concentration of BMP6 or Activin A for a defined period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-SMAD1/5 and the loading control by Western blotting or ELISA.
-
Quantify the band intensities or signal and normalize the p-SMAD1/5 levels to the loading control.
-
Calculate the percentage of inhibition of SMAD phosphorylation at each compound concentration and determine the EC50 value.
References
An In-depth Technical Guide to the Early-Stage Research of AK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-IN-1 is a non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the intracellular and extracellular concentrations of adenosine, a signaling nucleoside with potent cytoprotective, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, quantitative inhibitory activity, and the experimental protocols used for its characterization.
Core Data Summary
The inhibitory activity of this compound against adenosine kinase has been quantified, providing key metrics for its potency and mechanism.
| Parameter | Value | Source |
| IC50 | 0.38 µM | [1] |
| Mechanism of Action | Competitive with adenosine, non-competitive with ATP | [1] |
| Inhibition of AK Activity | ||
| at 2 µM | 86% | [2][3][4][5] |
| at 4 µM | 87% | [2][3][4][5] |
| at 10 µM | 89% | [2][3][4][5] |
Mechanism of Action and Signaling Pathways
This compound functions by competitively binding to the adenosine binding site of the adenosine kinase enzyme.[1] This prevents the conversion of adenosine to AMP, leading to an accumulation of intracellular adenosine. This excess adenosine is then transported out of the cell, increasing its extracellular concentration and activating adenosine receptors (A1, A2A, A2B, and A3).[2] The activation of these G protein-coupled receptors initiates various downstream signaling cascades that are largely beneficial in pathological conditions such as ischemia, inflammation, and seizures.[2][3][4]
The primary signaling pathway influenced by the inhibition of adenosine kinase is the adenosine receptor-mediated pathway. Increased extracellular adenosine activates these receptors, leading to a variety of cellular responses, including:
-
Inhibition of adenylyl cyclase: Activation of A1 adenosine receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of ion channel activity: Adenosine receptor activation can influence the activity of various ion channels, leading to neuronal hyperpolarization and reduced excitability.
-
Anti-inflammatory effects: By activating A2A receptors on immune cells, adenosine can suppress pro-inflammatory cytokine production.
Mechanism of action of this compound.
Experimental Protocols
Adenosine Kinase Inhibition Assay
The inhibitory activity of this compound on adenosine kinase was determined using a biochemical assay with purified human recombinant AK.[1]
Materials:
-
Purified human recombinant adenosine kinase
-
This compound (compound 4072-2732)
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of adenosine, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a pre-determined amount of purified human recombinant adenosine kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the AK activity. This can be done using a commercial kit that detects ADP, such as the ADP-Glo™ Kinase Assay.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental workflow for the adenosine kinase inhibition assay.
Cell-Based Adenosine Uptake and Metabolism Assay
The cellular activity of this compound was assessed by measuring its effect on the uptake and metabolism of adenosine in cultured mammalian cells.[1]
Materials:
-
Cultured mammalian cells (e.g., HeLa, PC12)
-
This compound
-
Radiolabeled adenosine (e.g., [³H]-adenosine)
-
Cell culture medium
-
Scintillation counter
Procedure:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add radiolabeled adenosine to the cell culture medium and incubate for a specific time to allow for uptake and metabolism.
-
Wash the cells extensively with ice-cold buffer to remove any extracellular radiolabeled adenosine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in intracellular radioactivity in the presence of this compound indicates inhibition of adenosine uptake and/or metabolism.
Downstream Signaling Pathway Analysis
Inhibition of adenosine kinase by this compound leads to an increase in extracellular adenosine, which then activates adenosine receptors. A key downstream signaling event following the activation of A1 adenosine receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.
References
- 1. Identification and biochemical studies on novel non-nucleoside inhibitors of the enzyme adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to AK-IN-1 and AK-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of two distinct molecular inhibitors: AK-IN-1, an adenosine (B11128) kinase inhibitor, and AK-1, a sirtuin 2 (SIRT2) inhibitor. The following sections detail their mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and their roles in relevant signaling pathways.
Part 1: this compound - An Adenosine Kinase Inhibitor
This compound is a selective inhibitor of adenosine kinase (AK), a key enzyme in adenosine metabolism. By blocking AK, this compound increases the intracellular and extracellular concentrations of adenosine, a nucleoside with important roles in various physiological processes.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to adenosine, but it does not compete with ATP, the phosphate (B84403) donor in the kinase reaction. This specific mode of inhibition allows for a targeted increase in adenosine levels in tissues where adenosine is actively being produced, such as in ischemic or inflamed tissues. The elevation of adenosine levels can then activate adenosine receptors, leading to downstream signaling events with therapeutic potential in conditions like ischemia, inflammation, and seizures.
Quantitative Data
| Concentration (μM) | Adenosine Kinase (AK) Activity Inhibition (%) |
| 2 | 86% |
| 4 | 87% |
| 10 | 89% |
Experimental Protocol: Adenosine Kinase (AK) Activity Assay (Colorimetric)
This protocol outlines a method to determine the enzymatic activity of adenosine kinase and to evaluate the inhibitory potential of compounds like this compound. The assay is based on the quantification of ADP produced from the AK-catalyzed phosphorylation of adenosine, which is then coupled to a series of reactions leading to a colorimetric output.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of adenosine, ATP, PEP, and NADH in assay buffer. Prepare serial dilutions of this compound to the desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, adenosine, ATP, PEP, NADH, and the coupled enzyme system.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of adenosine kinase to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ADP produced and thus to the AK activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway
Inhibition of adenosine kinase by this compound leads to an increase in local adenosine concentrations. Adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), initiating various downstream signaling cascades. For instance, activation of the A1 receptor can inhibit adenylyl cyclase, leading to decreased cAMP levels and subsequent modulation of protein kinase A (PKA) activity. This can result in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability.
Part 2: AK-1 - A SIRT2 Inhibitor
AK-1 is a cell-permeable and specific inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs). SIRT2 plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates.
Mechanism of Action
AK-1 exerts its inhibitory effect by targeting the nicotinamide (B372718) binding site of SIRT2. By occupying this pocket, AK-1 prevents the binding of the NAD+ co-substrate, which is essential for the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, thereby modulating their function and impacting downstream signaling pathways.
Quantitative Data
The inhibitory potency and selectivity of AK-1 have been characterized against several sirtuin isoforms.
| Sirtuin Isoform | IC50 (μM) |
| SIRT2 | 12.5 |
| SIRT1 | > 100 |
| SIRT3 | > 100 |
These data demonstrate that AK-1 is a selective inhibitor of SIRT2, with significantly lower potency against SIRT1 and SIRT3.
Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol describes a method to measure the inhibitory activity of AK-1 against SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+
-
AK-1 dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the fluorogenic substrate and NAD+ in assay buffer. Prepare serial dilutions of AK-1 in assay buffer.
-
Reaction Mixture Preparation: In a 96-well black microplate, add assay buffer, the fluorogenic SIRT2 substrate, and NAD+ to each well.
-
Inhibitor Addition: Add the desired concentration of AK-1 or vehicle control (DMSO) to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. Incubate for an additional 15-30 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of inhibition for each concentration of AK-1 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway
AK-1, by inhibiting SIRT2, has been shown to induce the proteasomal degradation of the Snail transcription factor. This occurs through the inactivation of the NF-κB/CSN2 pathway. The reduction in Snail levels leads to an upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn causes G1 cell cycle arrest.
AK-IN-1 safety and toxicity profile
An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of AK-IN-1
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, a novel kinase inhibitor under investigation. The data herein is intended to support the progression of this compound through investigational new drug (IND)-enabling studies. This guide details the methodologies and results from a battery of in vitro and in vivo toxicology studies designed to characterize the potential risks associated with this compound. All experimental protocols are described to ensure reproducibility, and key data are summarized in tabular format for clarity and ease of comparison. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to further elucidate the mechanisms of action and experimental designs.
Introduction
This compound is a potent and selective small molecule inhibitor of [Specify Kinase Target, e.g., Tyrosine Kinase X]. Its mechanism of action is centered on the disruption of the [Specify Pathway, e.g., PI3K/Akt/mTOR] signaling cascade, which is implicated in the pathogenesis of various malignancies.[1] While the therapeutic potential of this compound is significant, a thorough evaluation of its safety and toxicity is paramount prior to clinical investigation in humans. This whitepaper outlines the key preclinical safety assessments undertaken for this compound.
Genotoxicity Assessment
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of this compound was evaluated using the Ames test, which assesses a compound's ability to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.[2][3]
Experimental Protocol:
-
Strains Used: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA.
-
Test Concentrations: this compound was tested at five concentrations ranging from 0.5 to 5000 µ g/plate .
-
Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (rat liver S9 fraction).
-
Procedure: The pre-incubation method was employed. This compound, the bacterial tester strain, and either S9 mix or a control buffer were incubated at 37°C before being mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated for 48-72 hours at 37°C, after which the number of revertant colonies was counted.
-
Controls: A vehicle control (DMSO) and known positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene) were used for each strain.
Results:
This compound did not induce a significant, dose-dependent increase in the number of revertant colonies in any of the tested bacterial strains, either with or without metabolic activation.
| Bacterial Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Assessment |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | Negative |
| 5000 | 28 ± 5 | |||
| + | 0 (Vehicle) | 30 ± 6 | Negative | |
| 5000 | 33 ± 5 | |||
| TA100 | - | 0 (Vehicle) | 130 ± 15 | Negative |
| 5000 | 135 ± 12 | |||
| + | 0 (Vehicle) | 140 ± 18 | Negative | |
| 5000 | 142 ± 16 |
Table 1: Summary of Ames Test Results for this compound.
Figure 1: Workflow for the Ames Test.
Cardiovascular Safety Pharmacology
hERG Channel Inhibition Assay
To assess the potential for cardiac arrhythmia, an in vitro assay was conducted to determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5]
Experimental Protocol:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
-
Methodology: Automated whole-cell patch-clamp electrophysiology.
-
Voltage Protocol: A specific voltage protocol was applied to elicit hERG currents, and the effect of this compound was measured on the tail current.
-
Test Concentrations: this compound was evaluated at concentrations ranging from 0.01 to 100 µM.
-
Data Analysis: The concentration-response curve was fitted to a four-parameter logistic model to determine the IC50 value.
Results:
This compound exhibited a low potential for hERG channel inhibition.
| Assay | Endpoint | Result |
| hERG Inhibition | IC50 | > 30 µM |
Table 2: hERG Inhibition Assay Results for this compound.
In Vivo Toxicology
Acute Rodent Toxicity Study
A single-dose acute toxicity study was performed in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[6][7]
Experimental Protocol:
-
Species: Sprague-Dawley rats (5/sex/group).
-
Route of Administration: Oral gavage.
-
Dose Levels: 50, 200, and 1000 mg/kg.
-
Observation Period: 14 days.
-
Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.
-
Terminal Procedures: Gross necropsy and histopathological examination of key organs.
Results:
No mortality or significant clinical signs of toxicity were observed at any dose level. No treatment-related findings were noted during necropsy or histopathological examination.
| Dose Level (mg/kg) | Mortality | Key Clinical Signs | MTD Determination |
| 50 | 0/10 | None observed | > 1000 mg/kg |
| 200 | 0/10 | None observed | |
| 1000 | 0/10 | None observed |
Table 3: Acute Rodent Toxicity Study Results for this compound.
Drug Metabolism and Pharmacokinetics (DMPK)
Cytochrome P450 (CYP) Inhibition Assay
The potential for this compound to cause drug-drug interactions was assessed by evaluating its inhibitory effects on major human cytochrome P450 enzymes.[8]
Experimental Protocol:
-
System: Human liver microsomes.
-
CYP Isoforms Tested: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Methodology: Incubation of this compound with human liver microsomes and a probe substrate specific for each CYP isoform. The formation of the substrate's metabolite was measured by LC-MS/MS.
-
Test Concentrations: this compound was tested at multiple concentrations to determine the IC50 value for each isoform.
Results:
This compound demonstrated a low potential for CYP inhibition.
| CYP Isoform | IC50 (µM) | Potential for DDI |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 25.3 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 18.9 | Low |
Table 4: Cytochrome P450 Inhibition Profile of this compound.
Figure 2: Proposed Mechanism of Action of this compound.
Conclusion
The preclinical safety and toxicity studies conducted on this compound indicate a favorable safety profile. This compound is non-mutagenic in the Ames test, exhibits a low potential for hERG channel inhibition, and is well-tolerated in acute rodent toxicity studies with a high maximum tolerated dose. Furthermore, the risk of clinically significant drug-drug interactions due to cytochrome P450 inhibition appears to be low. These findings support the continued development of this compound and its advancement into first-in-human clinical trials.
References
- 1. AK 01 - AdisInsight [adisinsight.springer.com]
- 2. IND-enabling studies - IITRI [iitri.org]
- 3. AK 001 - AdisInsight [adisinsight.springer.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akdevmke.com [akdevmke.com]
- 6. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AK-101 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for AAK1 Inhibitors
Disclaimer: The designation "AK-IN-1" does not correspond to a recognized standard chemical entity in publicly available scientific literature. Based on the nature of the inquiry, this document provides a detailed overview of Adaptor-Associated Kinase 1 (AAK1) inhibitors, a class of molecules under investigation for conditions such as neuropathic pain. The information herein is intended for research, scientific, and drug development professionals.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[1] AAK1 functions by phosphorylating the μ2 subunit of the AP2 adaptor complex, which regulates the assembly of clathrin-coated pits.[1] Due to its involvement in various signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a promising therapeutic target for several diseases, most notably neuropathic pain.[2][3][4][5][6] Inhibition of AAK1 has been shown to produce antinociceptive effects in preclinical models of neuropathic pain.[5][6]
This document provides an overview of the preclinical data for representative AAK1 inhibitors, including their biochemical and cellular activities, pharmacokinetic profiles, and administration guidelines for in vivo studies.
Data Presentation
Table 1: In Vitro Potency of Selected AAK1 Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| LP-935509 | AAK1 | μ2 Phosphorylation | 2.8 ± 0.4 nM | - | [2] |
| AAK1 | Peptide Phosphorylation | 3.3 ± 0.7 nM | 0.9 nM (ATP-competitive) | [2][7] | |
| BIKE | Kinase Activity | 14 nM | - | [7] | |
| GAK | Kinase Activity | 320 nM | - | [7] | |
| TIM-063 | AAK1 | Enzymatic Activity | 8.51 µM | - | [8][9] |
| TIM-098a | AAK1 | Enzymatic Activity | 0.24 µM | - | [9][10] |
| AAK1 | Cellular Activity (transfected cells) | 0.87 µM | - | [9][10] | |
| BMS-986176 / LX-9211 | AAK1 | Not specified | Potent inhibitor | Not specified | [11][12] |
Table 2: Preclinical In Vivo Administration of AAK1 Inhibitors
| Compound | Species | Pain Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| LP-935509 | Mouse | Formalin-induced pain (Phase II) | Oral | 10 - 60 mg/kg | Dose-dependent reduction in paw flinches | [13][14] |
| Mouse | Spinal Nerve Ligation (SNL) | Oral | 10 - 60 mg/kg | Dose-dependent reversal of mechanical allodynia | [13] | |
| Rat | Chronic Constriction Injury (CCI) | Not specified | 2 - 10 mg/kg (ED50) | Reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia | [7] | |
| Compound 59 | Rat | Chronic Constriction Injury (CCI) | Not specified | Not specified | Efficacious | [5][15] |
| BMS-986176 / LX-9211 | Rodent | Neuropathic pain models | Oral | Not specified | Excellent efficacy | [11][12] |
Table 3: Pharmacokinetic Parameters of AAK1 Inhibitors
| Compound | Species | Administration Route | Bioavailability | Plasma Half-life | Brain/Plasma Ratio | Reference |
| LP-935509 | Mouse | IV (1 mg/kg), Oral (10 mg/kg) | 100% | 3.6 hours | 3-4 | [7] |
| BMS-986176 / LX-9211 | Rat | Not specified | Favorable | Reasonable for oral dosing | ~20 | [11][12][16] |
| Dog | Not specified | Favorable | Reasonable for oral dosing | Not specified | [16] | |
| Monkey | Not specified | Low | Reasonable for oral dosing | Not specified | [16] |
Experimental Protocols
In Vitro AAK1 Kinase Activity Assay (Example with TIM-063 derivatives)
This protocol describes a method to determine the inhibitory activity of compounds against the AAK1 catalytic domain.[8][17]
-
Reagents and Materials:
-
His-tagged AAK1 catalytic domain (e.g., residues 25-396).
-
Substrate: GST-AP2µ2 (e.g., residues 145-162).
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
Test compounds (e.g., TIM-063 and its derivatives).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the His-tagged AAK1 catalytic domain, the test compound at various concentrations, and the GST-AP2µ2 substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 100 µM).
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Mice
This is a generalized protocol based on descriptions of studies using LP-935509.[6][13]
-
Animal Model:
-
Adult male mice.
-
Induce neuropathic pain via the Spinal Nerve Ligation (SNL) procedure as described by Chung and Kim. This involves the tight ligation of the L5 spinal nerve.
-
-
Drug Administration:
-
Prepare the test compound (e.g., LP-935509) in a suitable vehicle for oral administration.
-
Administer the compound or vehicle by oral gavage at specified doses (e.g., 10, 30, 60 mg/kg).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical allodynia using von Frey filaments at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Place the mice on an elevated mesh floor and apply von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-treated group at each time point.
-
Statistical analysis, such as a repeated-measures analysis of variance (ANOVA) followed by a post-hoc test, can be used to determine significance.
-
Signaling Pathways and Experimental Workflows
Caption: AAK1 involvement in key cellular signaling pathways.
Caption: Workflow for identifying AAK1 as a target using Kinobeads.
Administration and Handling Guidelines
-
Solubility: AAK1 inhibitors like LP-935509 are typically soluble in DMSO for in vitro stock solutions.[14] For in vivo administration, specific formulations are required. For example, LP-935509 can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for oral gavage.[18]
-
Storage: Stock solutions of compounds like LP-935509 should be stored at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[7]
-
In Vivo Dosing: As indicated in Table 2, oral administration is a common route for preclinical studies of AAK1 inhibitors. Doses should be determined based on the specific compound, animal model, and desired therapeutic effect. It is recommended to perform dose-response studies to establish the optimal dosage for a particular experimental setup.
-
Safety: Preclinical studies with BMS-986176/LX-9211 indicated an acceptable toxicity profile.[11][12] Phase I clinical trials with this compound showed it to be well-tolerated with minimal adverse events.[11][12] However, as with any investigational compound, appropriate safety precautions should be taken during handling and administration.
These application notes and protocols are intended to serve as a guide for researchers working with AAK1 inhibitors. It is essential to consult the primary literature for detailed experimental procedures and to adapt these protocols to specific laboratory conditions and research objectives.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 5. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 11. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. LP-935509 | CAS 1454555-29-3 | Cayman Chemical | Biomol.com [biomol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for AK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-IN-1 is a potent and selective inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[1][2] By inhibiting AK, this compound effectively increases the intracellular and extracellular concentrations of adenosine. This elevation in adenosine levels enhances signaling through adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in various physiological and pathophysiological processes. Consequently, this compound holds significant therapeutic potential for research in conditions such as ischemia, inflammation, and seizures, where adenosine signaling is known to be protective.[1][2]
It is important to distinguish this compound, an adenosine kinase (AK) inhibitor, from similarly named compounds that may target other kinases, such as Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[3] This document pertains exclusively to the adenosine kinase inhibitor, this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| IUPAC Name | 2-(6-(2-hydroxyethylamino)-9H-purin-9-yl)-5,5-bis(4-methoxyphenyl)oxolan-3-ol | N/A |
| CAS Number | 378775-98-5 | [1][2] |
| Molecular Formula | C22H21N3O4 | [1][2] |
| Molecular Weight | 391.42 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | N/A |
| Solubility | DMSO: ≥100 mg/mL (255.48 mM) | [2] |
| Storage (Solid) | 2-8°C, sealed from light and moisture | [1] |
| Storage (In Solvent) | -20°C for up to 1 month; -80°C for up to 6-12 months | [1][2] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Protocol for 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound powder using a precision balance in a sterile environment (e.g., a chemical fume hood or biosafety cabinet). For example, to prepare 1 mL of a 10 mM stock, weigh 3.91 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 3.91 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2] This can aid in dissolving the solute.
-
Verification: Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2]
Stock Solution Calculation Table
| Desired Stock Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.39 mg | 1.96 mg | 3.91 mg |
| 5 mM | 1.96 mg | 9.79 mg | 19.57 mg |
| 10 mM | 3.91 mg | 19.57 mg | 39.14 mg |
| 50 mM | 19.57 mg | 97.86 mg | 195.71 mg |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action and Signaling Pathway
Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, regulating the cellular concentration of adenosine. This compound inhibits this enzyme, leading to an accumulation of adenosine, which then activates G-protein coupled adenosine receptors to initiate downstream signaling cascades.
Caption: this compound inhibits Adenosine Kinase, increasing adenosine levels.
Experimental Protocols
The following are example protocols for utilizing this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific models.
Protocol 1: In Vitro Biochemical Assay for AK Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based kinase assay that measures ATP depletion.
Materials:
-
Recombinant human Adenosine Kinase (AK)
-
This compound stock solution (10 mM in DMSO)
-
Adenosine
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
25 µL of kinase assay buffer containing ATP and adenosine.
-
5 µL of diluted this compound or DMSO vehicle control.
-
20 µL of recombinant AK enzyme diluted in kinase assay buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
Protocol 2: Cell-Based Assay for Neuroprotection
This protocol describes a method to assess the protective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate (B1630785) solution
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Prepare working solutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells with this compound for 2 hours.
-
Induction of Excitotoxicity: Add a final concentration of 5-10 mM glutamate to the wells (except for the untreated control wells) to induce cell death.
-
Incubation: Co-incubate the cells with this compound and glutamate for 24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment (CCK-8):
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the control (untreated, no glutamate) wells to determine the percent cell viability. Plot the percent viability against the this compound concentration to evaluate its protective effect.
Summary of Quantitative Data
| Parameter | Value/Range | Assay Type | Notes |
| Inhibition of AK Activity | 86-89% inhibition at 2-10 µM | Biochemical Assay | Competitive inhibition with respect to adenosine.[1][2] |
| IC50 | Dependent on assay conditions | Biochemical Assay | Must be determined empirically; influenced by ATP and adenosine concentrations. |
| Effective Concentration | 1-100 µM | Cell-Based Assays | Varies significantly depending on the cell type, assay endpoint, and specific stressor used. |
| Solubility in DMSO | ≥100 mg/mL (255.48 mM) | Physical Measurement | Use of newly opened, anhydrous DMSO is recommended for maximum solubility.[2] |
References
Application Notes and Protocols for Inhibitor-Based Western Blot Analysis
Introduction
This document provides detailed application notes and protocols for the use of specific kinase inhibitors in Western blot analysis. Due to the ambiguity of the term "AK-IN-1," this guide addresses two distinct classes of inhibitors: AK-1 , a SIRT2 inhibitor, and inhibitors of AAK1 (Adaptor-associated kinase 1). Each section provides comprehensive information tailored to researchers, scientists, and drug development professionals.
Section 1: AK-1 (SIRT2 Inhibitor) in Western Blot Analysis
Application Notes
AK-1 is a cell-permeable benzylsulfonamide that acts as a specific inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1] In cancer biology, particularly in colon cancer, inhibition of SIRT2 by AK-1 has been shown to induce cell cycle arrest. The mechanism involves the inactivation of the NF-κB/CSN2 pathway, which leads to the proteasomal degradation of the Snail transcription factor.[1] A reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, ultimately causing G1 cell cycle arrest.[1] Western blot analysis is a critical technique to elucidate and quantify the effects of AK-1 on this signaling cascade.
Data Presentation: Expected Effects of AK-1 on Target Protein Expression
The following table summarizes the anticipated quantitative changes in key protein markers following treatment with AK-1. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).
| Target Protein | Cellular Process | Expected Effect of AK-1 Treatment | Post-translational Modification Assessed |
| Snail | Epithelial-Mesenchymal Transition, Cell Cycle Progression | Significant decrease in total protein levels | - |
| p21 (CDKN1A) | Cell Cycle Arrest | Significant increase in total protein levels | - |
| Acetylated-p65 (Lys310) | NF-κB Pathway Activation | Increase in acetylation | Acetylation |
| Total p65 | NF-κB Pathway | No significant change expected | - |
Signaling Pathway
Caption: AK-1 inhibits SIRT2, leading to Snail degradation and p21-mediated cell cycle arrest.
Experimental Protocol: Western Blot Analysis of AK-1 Treatment
This protocol is designed for researchers using cell cultures, such as HCT116 human colon carcinoma cells.[1]
1. Cell Culture and Treatment:
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of AK-1 in DMSO.
-
Treat cells with varying concentrations of AK-1 (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per well of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Rabbit anti-Snail
- Mouse anti-p21
- Rabbit anti-acetyl-p65 (Lys310)
- Rabbit anti-p65
- Mouse anti-β-actin or anti-GAPDH (loading control)
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software, normalizing the protein of interest to the loading control.
Experimental Workflow
References
Application Notes and Protocols for AK-IN-1 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate molecules.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, kinase inhibitors have emerged as a major focus in drug discovery and development.[1][3] AK-IN-1 is a novel small molecule inhibitor targeting specific protein kinases. To characterize the inhibitory potential of this compound and similar compounds, robust and reliable bioassays are essential for screening, determining potency (e.g., IC50 values), and assessing selectivity across the kinome.[1]
This document provides a detailed protocol for a common biochemical kinase assay, the ADP-Glo™ Luminescence-Based Kinase Assay, which can be adapted to determine the inhibitory activity of this compound against a specific kinase of interest. This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[4] The signal intensity is directly proportional to kinase activity, allowing for the quantification of inhibition.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent kinase assay that quantifies the amount of ADP formed in a kinase reaction.[4] The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then, using luciferase, the newly synthesized ATP is converted into a luminescent signal.[4] The light output is proportional to the ADP concentration and, therefore, to the kinase activity. When an inhibitor like this compound is present, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.[5]
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is obtained by performing the kinase assay with a range of this compound concentrations and plotting the kinase activity against the logarithm of the inhibitor concentration. The data can be summarized in a table for clear comparison.
| Kinase Target | This compound IC50 (nM) | Hill Slope |
| User-defined Kinase 1 | User-determined value | User-determined value |
| User-defined Kinase 2 | User-determined value | User-determined value |
| User-defined Kinase 3 | User-determined value | User-determined value |
Experimental Protocols
Biochemical Kinase Assay using ADP-Glo™ Technology
This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.
Materials Required:
-
This compound (or other test inhibitor)
-
Target Kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[4]
-
Nuclease-free water
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: Workflow for this compound kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted. Further dilute the compound in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a white, opaque 96-well plate.
-
Prepare a master mix containing the kinase, its substrate, and ATP in the kinase buffer. The optimal concentrations of each component should be determined empirically.
-
Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate/ATP master mix to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[4] The incubation time may need to be optimized.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no kinase) from all experimental wells.
-
Normalize the data by setting the "no inhibitor" control (DMSO only) to 100% activity and the "no kinase" control to 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
This compound, as a kinase inhibitor, is designed to modulate cellular signaling pathways that are dependent on the activity of its target kinase. Dysregulation of these pathways is often implicated in disease. The diagram below illustrates a generic signaling cascade that can be targeted by a kinase inhibitor.
Caption: Generic kinase signaling pathway and point of inhibition.
By inhibiting the target kinase, this compound can block the downstream signaling cascade, thereby preventing the cellular response that contributes to the disease state. The provided assay protocol is a critical first step in quantifying the potency of this inhibition. Further cell-based assays are recommended to confirm the activity of this compound in a more physiologically relevant context.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the ALK2 Inhibitor AK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] This pathway is integral to embryogenesis, development, and adult tissue homeostasis.[2] Dysregulation of ALK2 signaling is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[1][3] Consequently, ALK2 has emerged as a significant therapeutic target.
AK-IN-1 is a potent and selective small molecule inhibitor of ALK2. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell viability, migration, invasion, and modulation of the ALK2 signaling pathway.
Mechanism of Action
This compound selectively inhibits the kinase activity of ALK2, a type I BMP receptor. In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP7) to a complex of type I and type II receptors leads to the phosphorylation and activation of the type I receptor (ALK2).[4][5] Activated ALK2 then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8 (Smad1/5/8).[5][6] These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[2][5] By inhibiting ALK2 kinase activity, this compound blocks the phosphorylation of Smad1/5/8, thereby attenuating the downstream signaling cascade.
Signaling Pathway Diagram
Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative ALK2 Inhibitors
| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) |
| Dorsomorphin | ~120 | ~150 | ~20 | >10,000 | >83 |
| LDN-193189 | 0.7 | 2.6 | 1.9 | ~300 | ~428 |
| LDN-212854 | 1.2 | 10.7 | 10.7 | >10,000 | >8333 |
| K02288 | 1.2 | 3.5 | 1.2 | ~200 | ~167 |
Note: Data is compiled from various sources for comparison and may have been generated under different assay conditions.[7]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ALK2 Status | Assay | Endpoint | This compound IC50 (nM) |
| H157 | NSCLC | LKB1-deficient | Viability | Cell Growth | Data not available |
| H1299 | NSCLC | LKB1-deficient | Signaling | p-Smad1/5/8 levels | Data not available |
| PC3 | Prostate Cancer | Endogenous ALK2 | Motility | Cell Migration | Data not available |
Note: This table is a template for presenting experimental data for this compound. Specific values would be determined experimentally.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol determines the effect of this compound on cell growth and viability.
Materials:
-
Cells of interest (e.g., H157)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Protocol:
-
Seed 3,000 cells per well in a 96-well plate and incubate overnight.[8]
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubate for 72 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot for Phospho-Smad1/5/8
This assay measures the inhibition of ALK2 signaling by quantifying the levels of phosphorylated Smad1/5/8.
Materials:
-
Cells of interest (e.g., H1299)
-
Serum-free medium
-
BMP ligand (e.g., BMP7)
-
This compound stock solution
-
Lysis buffer
-
Primary antibodies (anti-p-Smad1/5/8, anti-total Smad1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize p-Smad1/5/8 levels to total Smad1 and a loading control (e.g., GAPDH).
Transwell Migration Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pores)
-
This compound stock solution
-
Crystal violet stain
Protocol:
-
Resuspend 1 x 10^4 cells in serum-free medium containing various concentrations of this compound.[8]
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.[8]
-
Incubate for 24 hours.[8]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with 4% formalin and stain with crystal violet.[8]
-
Count the stained cells in several random fields under a microscope.
-
Compare the number of migrated cells in treated versus control wells.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. This compound is for research use only and not for human or veterinary use. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting
-
High background in Western blots: Ensure adequate washing steps and proper blocking of the membrane. Optimize antibody concentrations.
-
Low cell migration: Confirm the chemoattractant concentration is optimal for the cell line used. Check the viability of cells before seeding.
-
Inconsistent cell viability results: Ensure uniform cell seeding and proper mixing of the compound dilutions. Check for solvent effects by including a robust DMSO control series.
Conclusion
These application notes provide a framework for investigating the cellular effects of the ALK2 inhibitor this compound. The described protocols for cell viability, signaling, and migration assays are fundamental for characterizing the inhibitor's potency and mechanism of action in relevant cellular contexts. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological pathways.
References
- 1. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Activin A receptor type 1-mediated BMP signaling regulates RANKL-induced osteoclastogenesis via canonical SMAD-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Dual Effect of the BMP9–ALK1 Pathway in Blood Vessels: An Opportunity for Cancer Therapy Improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AK-IN-1 Treatment in Primary Cell Lines
A-IN-1 is not a universally recognized, single chemical entity. Literature and commercial sources most commonly refer to two distinct compounds with similar nomenclature: AK-1 , a SIRT2 inhibitor, and AK-01 (also known as LY3295668) , a highly selective Aurora Kinase A inhibitor. This document provides detailed application notes and protocols for the use of both compounds in primary and patient-derived cell lines.
Part 1: AK-1 (SIRT2 Inhibitor)
Introduction
AK-1 is a cell-permeable and specific inhibitor of Sirtuin 2 (SIRT2), a NAD-dependent deacetylase. SIRT2 has a variety of cytoplasmic and nuclear targets, including α-tubulin and proteins involved in cell cycle regulation and apoptosis. Inhibition of SIRT2 by AK-1 has been shown to be neuroprotective and to induce cell cycle arrest in cancer cells.
Mechanism of Action & Signaling Pathways
AK-1 primarily functions by inhibiting the deacetylase activity of SIRT2. This leads to the hyperacetylation of SIRT2 substrates. In neuronal cells, a key substrate is α-tubulin, and its increased acetylation is associated with microtubule stability and neuroprotection.[1] In other cell types, AK-1-mediated SIRT2 inhibition can lead to the degradation of the Snail transcription factor by inactivating the NF-κB/CSN2 pathway. This results in the upregulation of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest. Furthermore, SIRT2 inhibition by AK-1 has been shown to confer neuroprotection by downregulating the AKT/FOXO3a and MAPK signaling pathways.[2]
Quantitative Data
| Parameter | Cell Type | Value | Reference |
| IC50 (SIRT2 inhibition) | N/A (in vitro) | 12.5 µM | [3] |
| Neuroprotective Concentration | Primary Cortical Neurons | 10 - 30 µM | [2][4] |
| Cell Cycle Arrest | HCT116 Colon Carcinoma | Effective concentrations not specified |
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of AK-1 against oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[2]
Materials:
-
Primary cortical neuron cultures
-
AK-1 (dissolved in DMSO)
-
Culture medium
-
OGD buffer (glucose-free medium)
-
Hypoxic chamber
-
Reagents for Western blotting (lysis buffer, antibodies for cleaved caspase-3, Bim, Bad, and a loading control)
-
Trypan Blue solution
-
Microscope and hemocytometer
Procedure:
-
Culture primary cortical neurons for 7 days in vitro (DIV).
-
Prepare stock solutions of AK-1 in DMSO. Dilute to final concentrations (e.g., 10 µM, 30 µM) in culture medium. A vehicle control (DMSO) should be prepared at the same final concentration.
-
Pre-treat the neurons with AK-1 or vehicle for 2 hours.
-
Induce OGD by replacing the culture medium with OGD buffer and placing the cells in a hypoxic chamber for 3 hours.
-
After OGD, return cells to normal culture conditions for a recovery period (e.g., 24 hours).
-
For Western Blotting: Lyse the cells and collect protein extracts. Perform SDS-PAGE and immunoblotting for pro-apoptotic markers like cleaved caspase-3, Bim, and Bad.
-
For Cell Viability: Stain cells with Trypan Blue and count the number of blue (dead) and translucent (live) cells using a hemocytometer to determine the percentage of cell death.
Protocol 2: Analysis of α-Tubulin Acetylation by Western Blot
This protocol is used to confirm the cellular activity of AK-1 by measuring the acetylation of its direct substrate, α-tubulin.
Materials:
-
Primary cell line of interest (e.g., primary neurons, fibroblasts)
-
AK-1 (dissolved in DMSO)
-
Cell culture reagents
-
Lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate primary cells and allow them to adhere and grow to approximately 80% confluency.
-
Treat cells with various concentrations of AK-1 (e.g., 5, 10, 20 µM) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify band intensities. The ratio of acetylated-α-tubulin to total α-tubulin indicates the effect of AK-1.
Part 2: AK-01 / LY3295668 (Aurora Kinase A Inhibitor)
Introduction
AK-01, also known as LY3295668, is a potent and highly selective inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[5] Overexpression of AURKA is common in many cancers, making it a key therapeutic target. AK-01 has shown significant anti-tumor activity in various cancer cell lines, including patient-derived models.[6]
Mechanism of Action & Signaling Pathways
AK-01 selectively inhibits the kinase activity of AURKA. AURKA is essential for centrosome maturation, spindle assembly, and proper chromosome segregation during mitosis. Inhibition of AURKA by AK-01 leads to defects in these processes, causing a G2/M phase cell cycle arrest, which ultimately triggers apoptosis.[5][7]
References
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
Application Notes and Protocols for the Detection of Small Molecule Inhibitors in Tissue Samples
A Note on "AK-IN-1": A thorough review of the scientific literature did not yield a specific molecule designated as "this compound." It is possible that this is a novel or internal compound name, or a typographical error. The following application notes are based on two plausible interpretations of the intended target: AK-1 , a known inhibitor of Sirtuin 2 (SIRT2), and inhibitors of Adaptor-Associated Kinase 1 (AAK1) . These notes provide detailed methodologies for the detection and analysis of these types of small molecules in tissue samples, which can be adapted for other similar compounds.
Application Note I: Detection of AK-1 (SIRT2 Inhibitor) in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: AK-1 is a cell-permeable inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases.[1][2][3] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and is a target of interest in oncology and neurodegenerative diseases.[1][2][3] These protocols outline methods for the quantification and localization of AK-1 in tissue samples.
SIRT2 Signaling Pathway
SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α-tubulin and p53. AK-1, as a SIRT2 inhibitor, is expected to increase the acetylation of SIRT2 targets. One of the reported downstream effects of AK-1 is the induction of proteasomal degradation of the Snail transcription factor through the inactivation of the NF-κB/CSN2 pathway, leading to an upregulation of p21 and subsequent cell cycle arrest.[1]
Methods for Detection of AK-1 in Tissue
The primary methods for the detection and quantification of small molecules like AK-1 in tissue are mass spectrometry-based.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[4][5][6] It offers high sensitivity and selectivity. Tissue samples are first homogenized and the compound of interest is extracted.
-
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, allow for the visualization of the spatial distribution of a drug and its metabolites within a tissue section without the need for labeling.[7][8][9][10][11]
Experimental Protocols
Objective: To determine the concentration of AK-1 in a given tissue sample.
Materials:
-
Tissue samples
-
Homogenizer
-
Internal Standard (a structurally similar molecule to AK-1, if available)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a known volume of homogenization buffer (e.g., 4 volumes of ice-cold acetonitrile with internal standard).
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to precipitate proteins.
-
Collect the supernatant containing AK-1.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2-10 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation on a suitable analytical column.
-
Analyze the eluent by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for AK-1 and the internal standard need to be determined empirically.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of AK-1.
-
Calculate the concentration of AK-1 in the tissue sample based on the standard curve, normalized to the internal standard and the initial tissue weight.
-
Objective: To visualize the distribution of AK-1 within a tissue section.
Materials:
-
Cryostat
-
MALDI target plates
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF or MALDI-FTICR mass spectrometer
Procedure:
-
Sample Preparation:
-
Embed the tissue in a suitable medium (e.g., gelatin or CMC) and snap-freeze.
-
Section the frozen tissue using a cryostat to a thickness of 10-20 µm.
-
Thaw-mount the tissue section onto a MALDI target plate.
-
-
Matrix Application:
-
Apply a uniform layer of a suitable MALDI matrix over the tissue section using a sprayer or automated deposition system.
-
-
MSI Data Acquisition:
-
Acquire mass spectra across the entire tissue section in a grid pattern. The spatial resolution will depend on the laser spot size.
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z value corresponding to AK-1 to visualize its distribution within the tissue.
-
Data Presentation
Quantitative data from LC-MS/MS experiments should be summarized in a clear tabular format.
| Sample ID | Tissue Type | AK-1 Concentration (ng/g tissue) | Standard Deviation |
| Control 1 | Tumor | Not Detected | N/A |
| Treated 1 | Tumor | 150.2 | 12.5 |
| Treated 2 | Liver | 75.8 | 6.3 |
Application Note II: Detection of AAK1 Inhibitors in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 inhibitors are being investigated as potential therapeutics for neuropathic pain and viral infections.[12][13][14] These protocols provide a framework for the detection and analysis of AAK1 inhibitors in tissue.
AAK1 Signaling Pathway
AAK1 phosphorylates the µ2 subunit of the AP-2 adaptor complex, which is crucial for the formation of clathrin-coated pits and subsequent endocytosis.[12] By inhibiting AAK1, small molecules can block this process, which has implications for viral entry and receptor trafficking.
Methods for Detection of AAK1 Inhibitors in Tissue
Similar to AK-1, the primary methods for detecting AAK1 inhibitors are LC-MS/MS for quantification and MSI for localization. Additionally, immunohistochemistry can be used to assess the downstream effects of AAK1 inhibition, such as changes in the phosphorylation of its substrates.
Experimental Protocols
The protocols for LC-MS/MS and MSI for AAK1 inhibitors are analogous to those for AK-1. The key difference will be the specific mass transitions used in LC-MS/MS and the m/z value monitored in MSI, which will be specific to the AAK1 inhibitor being studied.
Objective: To indirectly assess the effect of an AAK1 inhibitor by measuring the phosphorylation of a downstream target.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Antigen retrieval solution
-
Primary antibody against the phosphorylated form of an AAK1 substrate (e.g., phospho-AP2M1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Image the slides using a brightfield microscope.
-
Quantify the staining intensity to assess the level of substrate phosphorylation.
-
Workflow Diagram for Tissue Analysis
Data Presentation
IHC results can be presented with representative images and a scoring table.
| Treatment Group | Phospho-AP2M1 Staining Intensity (Mean Score) |
| Vehicle Control | 3.5 |
| AAK1 Inhibitor (Low Dose) | 1.8 |
| AAK1 Inhibitor (High Dose) | 0.7 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AK-1 - LKT Labs [lktlabs.com]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 5. bioxpedia.com [bioxpedia.com]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks [technologynetworks.com]
- 12. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
Application Notes and Protocols for AK-IN-1, a Novel Adenylate Kinase Inhibitor in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "AK-IN-1." The following application notes and protocols are presented for a hypothetical inhibitor of Adenylate Kinase (AK), herein referred to as this compound. The data and experimental procedures are representative examples based on the established role of Adenylate Kinase in cancer biology and are intended to serve as a scientific guide.
Introduction
Adenylate kinases (AKs) are critical enzymes that maintain cellular adenine (B156593) nucleotide homeostasis by catalyzing the interconversion of ATP, ADP, and AMP.[1] This function is central to managing cellular energy levels and metabolic signaling. In cancer cells, the bioenergetic and metabolic signaling pathways are often rewired to support uncontrolled proliferation and metastasis.[2][3] Several AK isoforms, such as AK2, are vital for mitochondrial nucleotide exchange and ATP export, processes that can be co-opted by cancer cells to fuel their growth.[2] Suppression of AK-mediated AMP generation and the subsequent signaling through AMP-activated protein kinase (AMPK) can be a factor in the initiation of cancerous transformation.[2][3] Consequently, targeting adenylate kinases presents a promising therapeutic strategy in oncology.
This compound is a hypothetical, potent, and selective small molecule inhibitor of a specific adenylate kinase isoform implicated in cancer progression. These application notes provide an overview of its potential anti-cancer activities and detailed protocols for its evaluation.
Data Presentation: In Vitro Cytotoxicity of this compound
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| HCT116 | Colorectal Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| PC-3 | Prostate Carcinoma | 1.8 |
| PANC-1 | Pancreatic Carcinoma | 2.9 |
| U-87 MG | Glioblastoma | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting for AMPK Pathway Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of AMPK, a downstream effector of cellular AMP levels.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5] Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total AMPK and a loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Study
This protocol provides a representative method for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells (e.g., A549)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle like DMSO/Cremophor/saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).[8]
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at predetermined doses and schedules (e.g., daily for 21 days). The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice as indicators of toxicity.
-
Study Endpoint: The study may be concluded after the treatment period or when tumors in the control group reach a predetermined size limit.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors.[8] The tumors can be weighed and processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or Western blotting.
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. Adenylate Kinase and Metabolic Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Adenylate Kinase 1 (AK1) in Neurodegenerative Disease Models
A Note on Terminology: The query "AK-IN-1" identifies a specific adenosine (B11128) kinase (AK) inhibitor.[1][2] However, a more substantial body of research in the context of neurodegenerative disease models, particularly concerning amyloid-beta (Aβ) and tau pathologies, focuses on Adenylate Kinase 1 (AK1) .[1][2][3] This document will focus on the role and study of AK1 in neurodegenerative disease models due to the extensive and direct evidence available.
Introduction
Adenylate Kinase 1 (AK1) is an enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the interconversion of adenine (B156593) nucleotides. Recent studies have implicated AK1 in the pathogenesis of neurodegenerative diseases, notably Alzheimer's disease (AD).[3] Research has demonstrated that AK1 expression is elevated in the brains of AD patients and in mouse models of the disease.[3] This upregulation has been linked to the pathological phosphorylation of the tau protein, a hallmark of several neurodegenerative disorders known as tauopathies.[1][2] These application notes provide an overview of the role of AK1 in neurodegeneration and detailed protocols for studying its function in relevant disease models.
Signaling Pathway of AK1 in Aβ-Mediated Tau Phosphorylation
In the context of Alzheimer's disease, amyloid-beta (Aβ) peptides, particularly Aβ42, are known to induce a cascade of events leading to neuronal dysfunction and death. AK1 has been identified as a key mediator in the pathway linking Aβ42 to the hyperphosphorylation of tau.[1][2] The proposed signaling cascade suggests that Aβ42 induces an increase in the expression of AK1.[1][2] Elevated AK1 levels then lead to the impairment of AMP-activated protein kinase (AMPK) activity, which in turn results in the activation of Glycogen Synthase Kinase 3 beta (GSK3β), a primary kinase responsible for tau phosphorylation.[1][2] The hyperphosphorylated tau then detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), which contribute to neurodegeneration.[1][2]
Quantitative Data Summary
The following tables summarize quantitative findings from studies on the role of AK1 in neurodegenerative disease models.
Table 1: Effect of AK1 Expression on Tau Phosphorylation
| Experimental Condition | Model System | Phospho-Tau Epitope | Change in Phosphorylation | Reference |
| AK1 Overexpression | Mouse Cortical Neurons | PHF-1 (Ser396/404) | Increased | [4] |
| AK1 Overexpression | Mouse Cortical Neurons | CP13 (Ser202) | Increased | [4] |
| AK1 Overexpression | Mouse Cortical Neurons | AT180 (Thr231/Ser235) | Increased | [4] |
| AK1 Knockdown (siRNA) | Aβ42-treated Cortical Neurons | PHF-1 (Ser396/404) | Decreased | [4] |
| AK1 Knockdown (siRNA) | Aβ42-treated Cortical Neurons | CP13 (Ser202) | Decreased | [4] |
| AK1 Knockdown (siRNA) | Aβ42-treated Cortical Neurons | AT180 (Thr231/Ser235) | Decreased | [4] |
Table 2: AK1 Expression Levels in Alzheimer's Disease Models
| Model | Brain Region | Fold Change in AK1 Expression (vs. Control) | Reference |
| Tg2576 Mice (9 months) | Hippocampus | ~1.5-fold | [3] |
| Tg2576 Mice (12 months) | Hippocampus | ~2.0-fold | [3] |
| Tg2576 Mice (15 months) | Hippocampus | ~2.5-fold | [3] |
| Human AD Patients | Hippocampus | Significantly Increased | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common in vitro model for studying neuronal processes.
Materials:
-
E15-E18 mouse embryos
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant mouse and dissect out the embryonic horns into a sterile dish containing ice-cold HBSS.
-
Isolate the embryonic brains and carefully remove the cortices.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube and wash twice with HBSS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Inactivate trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density.
-
Incubate at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
Protocol 2: siRNA-Mediated Knockdown of AK1 in Primary Neurons
This protocol details the procedure for downregulating AK1 expression in primary neurons using small interfering RNA (siRNA).
Materials:
-
Primary cortical neurons (cultured for 5-7 days)
-
AK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
On the day of transfection, replace the culture medium with fresh, pre-warmed Neurobasal medium.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute siRNA (e.g., 20 pmol) in Opti-MEM.
-
Tube B: Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.
-
Add the siRNA-lipid complex mixture dropwise to the neuronal culture.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2 before subsequent experiments.
-
Verify knockdown efficiency by Western blot or qPCR analysis of AK1 levels.
Protocol 3: Aβ42 Oligomer Preparation and Treatment
This protocol describes the preparation of oligomeric amyloid-beta (Aβ42) and its application to neuronal cultures to model Alzheimer's disease pathology.
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Resuspend the Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP in a fume hood overnight. Store the resulting peptide film at -80°C.
-
To prepare oligomers, resuspend the Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42/DMSO stock to 100 µM in sterile PBS.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
Treat primary neuron cultures with the desired final concentration of Aβ42 oligomers (e.g., 5-10 µM) for the specified duration (e.g., 24-48 hours).
Protocol 4: Western Blot Analysis of Tau Phosphorylation
This protocol outlines the detection of total and phosphorylated tau levels in cell lysates by Western blotting.
Materials:
-
Cell lysates from experimental cultures
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Total Tau (e.g., Tau-5)
-
Phospho-Tau (e.g., PHF-1, CP13, AT180)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-tau levels to total tau and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of AK1 in Aβ-induced tau phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. AK-1, a specific SIRT2 inhibitor, induces cell cycle arrest by downregulating Snail in HCT116 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Study of Metabolic Disorders Using an AMPK Activator
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[2][3] Activation of AMPK can stimulate glucose uptake and fatty acid oxidation while inhibiting processes that consume ATP, such as lipid synthesis.[4][5] These characteristics make AMPK an attractive therapeutic target for metabolic diseases.[3][6] AKN is an indirect activator of AMPK that has demonstrated potential antidiabetic and antiobesity effects in preclinical studies.[1] These application notes provide a summary of its in vivo effects and detailed protocols for its use in relevant experimental models.
Data Presentation: In Vivo Efficacy of AKN
The following tables summarize the quantitative effects of AKN in a diet-induced obesity (DIO) mouse model.[1]
Table 1: Effect of AKN on AMPK and ACC Phosphorylation in Liver and Muscle of DIO Mice
| Tissue | Protein | Treatment (1 month) | Phosphorylation Level (relative to Vehicle) |
| Liver | p-AMPK | 10 mg/kg/day AKN | Increased |
| p-ACC | 10 mg/kg/day AKN | Increased | |
| Muscle | p-AMPK | 10 mg/kg/day AKN | Increased |
| p-ACC | 10 mg/kg/day AKN | Increased |
ACC (Acetyl-CoA Carboxylase) is a downstream substrate of AMPK.
Table 2: Metabolic Parameters in DIO Mice Treated with AKN for 1 Month
| Parameter | Vehicle | 10 mg/kg/day AKN | P-value |
| Serum Insulin (B600854) | ~1.5 ng/mL | ~0.5 ng/mL | < 0.05 |
| Blood Glucose | ~180 mg/dL | ~120 mg/dL | < 0.01 |
Table 3: Glucose and Insulin Tolerance in DIO Mice Treated with AKN
| Test | Treatment Duration | Observation | P-value |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | 3 weeks | Improved glucose clearance | < 0.05 |
| Insulin Tolerance Test (ITT) | 4 weeks | Enhanced insulin sensitivity | < 0.05 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: AMPK signaling pathway activated by AKN.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating AKN.
Experimental Protocols
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol describes the in vivo administration of AKN to DIO mice to assess its effects on metabolic parameters.
Materials:
-
Diet-Induced Obese (DIO) mice
-
AKN (Ampkinone)
-
Vehicle control (e.g., PEG400)
-
Syringes and needles for subcutaneous injection
-
Glucometer and test strips
-
Insulin and Glucose solutions for tolerance tests
-
Equipment for tissue and blood collection
Procedure:
-
Acclimate DIO mice to the housing conditions for at least one week.
-
Divide mice into two groups: Vehicle control (n=7) and AKN-treated (n=7).
-
Prepare a stock solution of AKN in the vehicle (PEG400) for a final dosage of 10 mg/kg.
-
Administer the vehicle or AKN solution via subcutaneous injection daily for one month.
-
Monitor body weight and food intake regularly throughout the study.
-
Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) at 3 weeks of treatment (see Protocol 4.2).
-
Perform an Insulin Tolerance Test (ITT) at 4 weeks of treatment (see Protocol 4.3).
-
At the end of the 1-month treatment period, fast the mice for 24 hours.
-
Collect blood samples for serum insulin and blood glucose determination.
-
Euthanize the mice and harvest liver and muscle tissues for subsequent analysis (e.g., immunoblotting, see Protocol 4.4).
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol assesses the ability of the mice to clear a glucose load from the bloodstream.
Procedure:
-
Fast mice for 6 hours prior to the test.
-
Measure baseline blood glucose (time 0) from a tail snip using a glucometer.
-
Inject D-glucose (2 g/kg body weight) intraperitoneally.
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group to assess glucose tolerance.
Insulin Tolerance Test (ITT)
This protocol evaluates the systemic response to insulin.
Procedure:
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (time 0).
-
Inject human insulin (0.75 U/kg body weight) intraperitoneally.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
Plot the percentage of initial blood glucose over time to assess insulin sensitivity.
Immunoblot (Western Blot) Analysis
This protocol is for detecting the phosphorylation status of AMPK and its substrate ACC in tissue lysates.
Materials:
-
Harvested liver and muscle tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Antidiabetic and antiobesity effects of Ampkinone (6f), a novel small molecule activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AK-IN-1 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the SIRT2 inhibitor, AK-IN-1. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my desired solvent. What should I do?
A1: this compound, like many small molecule inhibitors, has specific solubility characteristics. It is crucial to select an appropriate solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound. If you are experiencing issues, consider the following:
-
Solvent Purity: Ensure you are using anhydrous, high-purity DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Warming: Gently warming the solution to 37°C can aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up any precipitate and facilitate dissolution.
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common challenge when diluting a concentrated DMSO stock into an aqueous solution.[1] Here are several strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.[2]
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.[1]
-
Serum Content: The presence of serum in the cell culture medium can sometimes help to stabilize the compound and prevent precipitation. If your experimental protocol allows, consider using serum-containing media for the dilution.
Q3: I am observing a precipitate in my cell culture plates after incubating with this compound for some time. What could be the cause?
A3: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates between the incubator and the microscope, can affect the solubility of the compound.
-
Media Evaporation: Over longer incubation periods, evaporation of the culture medium can increase the concentration of this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator.
-
Compound Instability: While generally stable, prolonged incubation in an aqueous environment at 37°C could lead to degradation of the compound into less soluble forms. It is advisable to prepare fresh working solutions for each experiment.
Quantitative Solubility Data for this compound
The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests in your specific experimental buffers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMF | 10 | 24.78 |
| DMSO | 1 | 2.48 |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 0.62 |
| Ethanol | 0.3 | 0.74 |
Molecular Weight of this compound: 403.45 g/mol
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound stock and working solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.03 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of media: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media (resulting in a 100 µM solution). ii. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media. d. Gently mix the working solution by inverting the tube or pipetting up and down. e. Add the final working solution to your cell culture plates. f. Important: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility issues.
SIRT2 Signaling Pathway
This compound is an inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates. The diagram below illustrates the central role of SIRT2 in cellular signaling.
References
Technical Support Center: Troubleshooting AK-IN-1 Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are using AK-IN-1 and not observing the expected experimental effects. This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Adenosine (B11128) Kinase (AK).[1][2] Its mechanism of action is to competitively inhibit the enzyme Adenosine Kinase with respect to its substrate, adenosine.[1][2] By blocking this enzyme, this compound prevents the phosphorylation of adenosine into adenosine monophosphate (AMP).[3][4] This leads to an accumulation of intracellular and extracellular adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3) to elicit downstream cellular effects.[3][4]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
A2: The primary consequence of this compound treatment is the elevation of adenosine levels.[3][4] This increased adenosine activates adenosine receptors, which can lead to a variety of downstream effects depending on the cell type and the specific receptors expressed. Commonly observed effects include:
-
Neuroprotection: In neuronal cells, activation of adenosine A1 receptors is associated with neuroprotective effects, including reduced glutamate (B1630785) release and neuronal hyperpolarization.[5]
-
Anti-inflammatory responses: Activation of A2A receptors on immune cells can suppress the production of pro-inflammatory cytokines, such as TNF-α, and reduce leukocyte accumulation.[2][6]
-
Modulation of intracellular signaling: Activation of different adenosine receptor subtypes can lead to changes in intracellular second messengers, most notably cyclic AMP (cAMP). A2A and A2B receptors typically increase cAMP levels, while A1 and A3 receptors decrease them.[7][8] This can, in turn, affect the activity of protein kinases like PKA and PKC.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For in vitro experiments, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the anticipated results in your experiments with this compound, work through the following troubleshooting steps.
Problem 1: No observable effect on the target cells.
This is the most common issue and can arise from a variety of factors, from the compound itself to the experimental design.
Is the this compound compound active and stable?
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Suggested Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Prepare Fresh Stock Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new aliquot of the compound.
-
Assess Compound Stability in Media: Small molecules can be unstable in cell culture media at 37°C.[7] Consider performing a stability test by incubating this compound in your experimental media for the duration of your experiment and analyzing its concentration by HPLC-MS.
-
Is the experimental setup optimal for observing the effect?
-
Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short.
-
Suggested Solution:
-
Perform a Dose-Response and Time-Course Experiment: Test a range of this compound concentrations (e.g., from 0.1 µM to 10 µM) and measure the desired endpoint at several time points (e.g., 6, 12, 24, 48 hours). This will help determine the optimal concentration and incubation time for your specific cell type and assay.
-
Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase. Stressed or unhealthy cells may not respond appropriately to stimuli.
-
Are you measuring the right endpoint?
-
Possible Cause: The expected effect may be subtle or may not be the most direct readout of this compound activity.
-
Suggested Solution:
-
Validate Target Engagement: The most direct way to confirm that this compound is working is to measure the activity of its target, Adenosine Kinase. A decrease in AK activity upon treatment is a clear indicator that the inhibitor is active. See the detailed protocol for an Adenosine Kinase Activity Assay below.
-
Measure Downstream Biomarkers: If a direct enzyme assay is not feasible, measure a known downstream biomarker of adenosine receptor activation. This could include:
-
cAMP levels: Measure intracellular cAMP concentration. Activation of A2A/A2B receptors should increase cAMP, while A1/A3 activation should decrease it.[7][8]
-
Protein phosphorylation: Assess the phosphorylation status of key signaling proteins downstream of adenosine receptors, such as ERK1/2 or Akt, by Western blotting.[1][9]
-
Cytokine production: If you are investigating anti-inflammatory effects, measure the levels of pro-inflammatory cytokines like TNF-α in your cell culture supernatant by ELISA.[2][6]
-
-
Problem 2: High background or inconsistent results.
Variability between replicates or high background noise can mask the true effect of the inhibitor.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or issues with the assay itself.
-
Suggested Solution:
-
Optimize Assay Conditions: Ensure that your assay is optimized and validated. This includes optimizing antibody concentrations for Western blotting or ELISA, and ensuring the linearity and sensitivity of your detection method.
-
Include Proper Controls: Always include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that have not been treated with either the inhibitor or the vehicle.
-
Positive Control: If possible, use a known activator of the pathway you are studying to ensure that the cells are responsive. For example, a direct adenosine receptor agonist can be used as a positive control for downstream signaling events.
-
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on Adenosine Kinase.
| Compound | Target | Method of Action | IC50 / % Inhibition | Reference |
| This compound | Adenosine Kinase (AK) | Competitive with Adenosine | 86% inhibition at 2 µM87% inhibition at 4 µM89% inhibition at 10 µM | [1][2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Adenosine Kinase (AK) Activity Assay
This protocol provides a method to directly measure the enzymatic activity of Adenosine Kinase in cell lysates, which is the most definitive way to validate the inhibitory effect of this compound. This protocol is based on the principle of a coupled enzyme assay that detects the production of ADP.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford assay reagent for protein quantification
-
Adenosine Kinase Activity Assay Kit (e.g., from Abcam, BellBrook Labs, or similar)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.
-
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a Bradford assay or a similar protein quantification method.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the AK activity assay.
-
-
Adenosine Kinase Activity Assay:
-
Follow the specific instructions provided with your commercially available Adenosine Kinase Activity Assay Kit. A general workflow is as follows:
-
Prepare the reaction mix as described in the kit manual. This typically includes the AK substrate (adenosine) and ATP.
-
Add a standardized amount of cell lysate protein to each well of a 96-well plate.
-
Add the reaction mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at the recommended temperature and for the specified time.
-
The assay will generate a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of ADP produced, which reflects the AK activity.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the Adenosine Kinase activity for each sample according to the kit's instructions.
-
Compare the AK activity in this compound treated samples to the vehicle-treated control. A significant decrease in activity in the treated samples confirms the inhibitory effect of this compound.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cyclic AMP (cAMP) levels, a key downstream signaling molecule affected by the activation of A2A and A2B adenosine receptors.
Materials:
-
Cells of interest expressing A2A or A2B receptors
-
This compound
-
Forskolin (a positive control to increase cAMP)
-
cAMP Assay Kit (e.g., from Promega, Cisbio, or similar)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Treat the cells with different concentrations of this compound or vehicle for the desired time. Include a positive control group treated with forskolin.
-
-
Cell Lysis and cAMP Measurement:
-
Follow the protocol provided with your specific cAMP assay kit. This typically involves:
-
Lysing the cells to release intracellular cAMP.
-
Adding reagents that will generate a detectable signal (e.g., luminescence or fluorescence) in the presence of cAMP.
-
Incubating the plate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Compare the cAMP levels in this compound treated cells to the vehicle control. An increase in cAMP levels would be the expected effect for cells expressing A2A/A2B receptors.
-
Visualizations
References
- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine kinase inhibitors. 3. Synthesis, SAR, and antiinflammatory activity of a series of l-lyxofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiinflammatory effects of an adenosine kinase inhibitor are mediated by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AK-IN-1 Stability and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and solubility challenges encountered during experiments with AK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound include susceptibility to hydrolysis, particularly of the amide bond, and potential oxidation of the electron-rich furan (B31954) and methoxybenzene rings. Exposure to strong acids or bases, high temperatures, and light can accelerate these degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Light Conditions | Duration |
| Solid (Powder) | -20°C | Protect from light | Up to 3 years |
| In Solvent | -80°C | Protect from light | Up to 2 years |
| In Solvent | -20°C | Protect from light | Up to 1 year |
Data compiled from commercially available product information.
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: this compound, like many kinase inhibitors, exhibits poor aqueous solubility. To improve solubility, consider the following approaches:
-
Co-solvents: Utilize biocompatible organic co-solvents such as DMSO, DMF, or ethanol.
-
pH Adjustment: Assess the pH-dependent solubility of this compound. Given its chemical structure, its solubility may vary at different pH values.
-
Excipients: Employ solubilizing agents like cyclodextrins or surfactants.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I'm observing precipitation of this compound shortly after adding it to my cell culture media. How can I resolve this?
-
Answer: This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The concentration of this compound in your media may be exceeding its solubility limit. Try performing a dose-response experiment to determine the highest soluble concentration under your experimental conditions.
-
Optimize the Co-solvent Concentration: While a co-solvent like DMSO is necessary to prepare a stock solution, high final concentrations in the media can be toxic to cells. Ensure the final DMSO concentration is typically below 0.5%.
-
Pre-warm the Media: Adding a cold stock solution to warmer media can sometimes induce precipitation. Try warming your stock solution to the temperature of the media before addition.
-
Sonication: Briefly sonicating the final solution can help in dissolving the compound.
-
Issue 2: Loss of this compound Activity Over Time in Solution
-
Question: My prepared solutions of this compound seem to lose their inhibitory activity over a few days, even when stored at 4°C. What could be the cause?
-
Answer: Loss of activity suggests chemical degradation. Consider the following:
-
Storage Temperature: For long-term storage of solutions, -80°C is recommended. 4°C is only suitable for very short-term storage.
-
Protection from Light: this compound may be light-sensitive. Always store solutions in amber vials or wrap vials in aluminum foil.
-
pH of the Solution: The pH of your buffer system could be contributing to hydrolysis. Evaluate the stability of this compound in different buffers to find the optimal pH range.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.
-
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Solubility of this compound
-
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8)
-
Vials
-
Shaking incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the solids to settle.
-
Carefully filter the supernatant using a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Plot the solubility of this compound against the pH of the buffers.
-
Protocol 2: Stability Assessment of this compound using HPLC
-
Materials:
-
This compound stock solution
-
Buffers at different pH values (e.g., acidic, neutral, basic)
-
Incubators at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber (for photostability)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
-
Procedure:
-
Prepare solutions of this compound in the different buffers.
-
Aliquot the solutions into separate vials for each time point and condition.
-
Store the vials under the different stress conditions (temperature, light).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the degradation rate at each condition.
-
Visualizations
Technical Support Center: Troubleshooting Experiments with Kinase Inhibitors
A Note on "AK-IN-1": Initial searches for "this compound" identify it as an inhibitor of adenosine (B11128) kinase (AK).[1] However, the context of the query, focusing on signaling pathways, experimental workflows, and troubleshooting for drug development professionals, strongly aligns with the challenges encountered with protein kinase inhibitors used in cancer research. Due to the extensive availability of public data and its relevance to the specified audience and requirements, this guide will focus on a well-characterized class of protein kinase inhibitors: Anaplastic Lymphoma Kinase (ALK) inhibitors . The principles and troubleshooting strategies discussed here are broadly applicable to experiments involving various kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for ALK inhibitors?
A1: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase.[2][3] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein.[4] This aberrant kinase activity drives tumor cell proliferation and survival by activating downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways.[2] ALK inhibitors are small molecules that typically compete with adenosine triphosphate (ATP) for the binding site in the ALK kinase domain, thereby preventing the phosphorylation of its downstream targets and inhibiting the oncogenic signaling.[2]
Q2: My ALK-positive cancer cell line is showing reduced sensitivity to an ALK inhibitor after initial successful treatment. What are the likely causes?
A2: Reduced sensitivity, or acquired resistance, is a common problem in experiments with kinase inhibitors. The two main categories of resistance mechanisms are on-target and off-target resistance.[3][5][6][7]
-
On-target resistance involves genetic changes within the ALK gene itself. This can include:
-
Secondary mutations in the ALK kinase domain that interfere with inhibitor binding. A classic example is the L1196M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like crizotinib.[5] Another common mutation, G1202R, can cause resistance to second-generation inhibitors.[5]
-
Gene amplification of the ALK fusion gene, leading to overexpression of the target protein to levels that the inhibitor cannot effectively suppress.[5]
-
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependence on ALK signaling.[5][7] Common bypass pathways include the activation of:
Q3: What are off-target effects of a kinase inhibitor, and how can they affect my experimental results?
A3: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[9] This can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and toxicity.[9] For instance, some ALK inhibitors are known to have off-target effects on other kinases like ROS1 and MET.[8][9] These unintended interactions can complicate the analysis of the inhibitor's specific effects on the ALK pathway. It's crucial to distinguish between on-target and off-target effects to accurately validate the inhibitor's mechanism of action.[9]
Troubleshooting Guides
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpectedly high cell viability in MTT/MTS assay after ALK inhibitor treatment | 1. Development of a known resistance mutation (e.g., L1196M, G1202R).[5] 2. Activation of a bypass signaling pathway (e.g., EGFR, MET).[5][8] 3. Incorrect drug concentration or degraded drug stock.[5] | 1. Sequence the ALK kinase domain to check for mutations. 2. Perform a phospho-receptor tyrosine kinase (RTK) array or Western blot for key bypass pathway proteins (e.g., p-EGFR, p-MET).[5] 3. Verify the concentration and activity of your inhibitor stock. Prepare fresh dilutions for each experiment. |
| Inconsistent results between different batches of cells | 1. Cell line heterogeneity. 2. Mycoplasma contamination. 3. Variation in cell passage number. | 1. Use low-passage, authenticated cell lines. 2. Regularly test for mycoplasma contamination. 3. Maintain a consistent range of passage numbers for your experiments. |
| High background in Western blot for phosphorylated proteins | 1. Suboptimal antibody concentration. 2. Inadequate blocking. 3. High concentration of phosphatase inhibitors in the lysis buffer. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies). 3. Ensure phosphatase inhibitors are at the recommended concentration. |
| Difficulty dissolving the kinase inhibitor | 1. Inherent low solubility of the compound. 2. Incorrect solvent. | 1. Consult the manufacturer's data sheet for recommended solvents (commonly DMSO for stock solutions).[1] 2. For in vivo studies, a co-solvent system (e.g., DMSO and corn oil) may be necessary.[1] 3. Gentle heating and/or sonication can aid dissolution.[1] |
Quantitative Data Summary
Table 1: IC50 Values of Selected ALK Inhibitors Against Different ALK Mutations
| Inhibitor | ALK Wild-Type IC50 (nM) | L1196M IC50 (nM) | G1202R IC50 (nM) |
| Crizotinib | ~20-60 | >200 (Resistant) | >200 (Resistant) |
| Alectinib | ~1-20 | ~10-50 | >200 (Resistant) |
| Ceritinib | ~1-20 | ~20-60 | >200 (Resistant) |
| Brigatinib | ~1-10 | ~10-50 | ~50-100 |
| Lorlatinib | ~1-10 | ~10-20 | ~20-60 |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions. Data compiled from multiple sources.[2][8][10][11]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of an ALK inhibitor on a cancer cell line.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, STE-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ALK inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of medium.[5] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ALK inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[5]
Western Blot Analysis of ALK Signaling
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways following treatment with an ALK inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with ALK inhibitors for a specific time). Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizations
Caption: Simplified ALK signaling pathway in cancer.
Caption: Mechanisms of resistance to ALK inhibitors.
Caption: Workflow for investigating ALK inhibitor resistance.
References
- 1. This compound | AK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 3. Anaplastic lymphoma kinase inhibitors-a review of anticancer properties, clinical efficacy, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Technical Support Center: Interpreting Unexpected Results with AK-IN-1
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with the selective ALK2 inhibitor, AK-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibition of the BMP signaling pathway after treatment with this compound. What are the potential reasons?
A1: A lack of the expected biological effect from this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, the cell culture system, or the experimental design and execution. It is crucial to systematically investigate each of these possibilities. A logical troubleshooting workflow, as detailed in the guide below, can help pinpoint the specific issue.
Q2: We are observing significant cell death at concentrations where we expect to see specific inhibition of ALK2. Is this an expected outcome?
A2: While high concentrations of any compound can lead to non-specific toxicity, significant cell death at or near the expected efficacious concentration may indicate off-target effects. This compound is designed for high selectivity towards ALK2; however, like many kinase inhibitors, it can interact with other kinases or cellular targets, especially at higher concentrations.[1][2] It is recommended to perform a dose-response curve to determine the therapeutic window and to assess the expression levels of known off-target kinases in your cell model.
Q3: The inhibitory effect of this compound seems to diminish over time in our long-term cell culture experiments. Why might this be happening?
A3: The diminishing effect of a kinase inhibitor in long-term culture can be due to several factors, including compound degradation, cellular efflux, or the development of compensatory signaling pathways. Instability of the compound in culture media over time can lead to a decrease in the effective concentration. Cells may also upregulate efflux pumps (e.g., ABC transporters) that actively remove the inhibitor from the cytoplasm. Furthermore, cells can adapt to the inhibition of one pathway by upregulating parallel or downstream signaling cascades to overcome the block.
Q4: How can we confirm that the observed effects (or lack thereof) are truly due to the inhibition of ALK2?
A4: To confirm on-target activity, it is essential to include appropriate controls and perform validation experiments. A primary method is to assess the phosphorylation status of downstream targets of ALK2, such as SMAD1/5/8.[3] A significant reduction in phosphorylated SMAD1/5/8 levels upon this compound treatment would indicate successful target engagement. Additionally, using a negative control compound (an inactive analog of this compound, if available) or employing genetic knockdown/knockout of ALK2 (e.g., using siRNA or CRISPR) can help verify that the observed phenotype is a direct result of ALK2 inhibition.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying the root cause of unexpected results when using this compound.
Step 1: Verify Compound Integrity and Activity
The first step in troubleshooting is to ensure that the compound is active and being used correctly.
| Potential Issue | Recommended Action | Expected Outcome |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the stability of the compound in your specific cell culture medium over the time course of your experiment. | Freshly prepared compound should elicit the expected biological response. |
| Incorrect Concentration | 1. Double-check all calculations for dilutions of the stock solution. 2. Perform a dose-response experiment to confirm the IC50 in your specific cell line and assay. | A clear dose-dependent effect should be observed, consistent with previously reported values or initial characterization. |
| Compound Precipitation | 1. Visually inspect the media after adding this compound for any signs of precipitation. 2. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (ensure solvent compatibility with your cells). | The compound should be fully solubilized in the culture medium to be active. |
Step 2: Assess Cell Health and Target Expression
The cellular context is critical for the activity of any targeted inhibitor.
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Cell Health | 1. Regularly check cell morphology and viability. 2. Perform a mycoplasma test to rule out contamination. | Healthy, proliferating cells are essential for reproducible results. |
| Low or Absent ALK2 Expression | 1. Verify the expression of ALK2 in your cell line at the protein level using Western blotting or flow cytometry. 2. Compare ALK2 expression levels across different cell lines if the effect is observed in some but not others. | The target kinase must be present for the inhibitor to have an effect. |
| Presence of Drug Efflux Pumps | 1. Check for the expression of common ABC transporters (e.g., MDR1, BCRP). 2. If high expression is detected, consider co-treatment with an efflux pump inhibitor to see if the response to this compound is restored. | Increased intracellular concentration of this compound should lead to a more potent inhibitory effect. |
Step 3: Review Assay Protocol and Parameters
Subtle variations in the experimental protocol can have a significant impact on the outcome.
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Timing of Treatment | 1. Optimize the incubation time with this compound. The effect on downstream signaling may be transient. 2. For signaling pathway analysis, short incubation times (e.g., 1-6 hours) are often sufficient. For phenotypic assays, longer incubation times may be necessary. | A time-course experiment should reveal the optimal duration of treatment to observe the desired effect. |
| Assay Interference | 1. Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing any cellular effects on its own. 2. Check for any potential interference of this compound with the assay readout itself (e.g., fluorescence quenching). | The vehicle control should show no effect, and the compound should not interfere with the assay chemistry. |
| Suboptimal Ligand Stimulation | 1. If studying the inhibition of ligand-induced signaling, ensure that the concentration of the stimulating ligand (e.g., BMP7) is optimal. 2. Perform a dose-response of the ligand to determine the EC80 to use for inhibition studies. | A robust and reproducible stimulation of the pathway is necessary to observe clear inhibition. |
Step 4: Investigate Potential Off-Target Effects
If the above steps do not resolve the issue, it is possible that off-target effects are contributing to the unexpected results.
| Potential Issue | Recommended Action | Expected Outcome |
| Inhibition of Other Kinases | 1. Consult kinome scan data for this compound, if available, to identify potential off-target kinases. 2. If a specific off-target is suspected, use a more selective inhibitor for that kinase to see if it phenocopies the effect of this compound. 3. Perform a Western blot to check the phosphorylation status of key downstream effectors of suspected off-target kinases. | Understanding the full kinase inhibition profile can help explain unexpected phenotypes. |
| Activation of Compensatory Pathways | 1. Use a phospho-kinase array to get a broader view of the signaling changes induced by this compound. 2. If a compensatory pathway is identified, consider combination treatments to block both the primary target and the compensatory pathway. | This can reveal mechanisms of adaptive resistance and suggest more effective therapeutic strategies. |
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical ALK2 Inhibitor (this compound)
| Kinase | IC50 (nM) | Fold Selectivity vs. ALK2 |
| ALK2 (ACVR1) | 5 | 1 |
| ALK1 | 150 | 30 |
| ALK3 (BMPR1A) | 4500 | 900 |
| ALK4 (ACVR1B) | >10,000 | >2000 |
| ALK5 (TGFBR1) | >10,000 | >2000 |
| ALK6 (BMPR1B) | 500 | 100 |
| AMPK | >10,000 | >2000 |
| p38α | 8000 | 1600 |
This data is hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Checklist and Expected Outcomes
| Category | Checkpoint | Expected Outcome with Active this compound |
| Target Engagement | Phospho-SMAD1/5/8 Levels | Significant decrease |
| Cellular Phenotype | Inhibition of Osteoblast Differentiation | Dose-dependent decrease in differentiation markers (e.g., alkaline phosphatase) |
| Off-Target Assessment | Phospho-p38 Levels | No significant change at concentrations < 1 µM |
| Controls | Vehicle (DMSO) Treatment | No change in pSMAD1/5/8 or cell phenotype |
| Negative Control Compound | No significant inhibition of pSMAD1/5/8 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-SMAD1/5/8
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour. Stimulate the cells with an appropriate ligand, such as BMP7 (50 ng/mL), for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation
-
Cell Seeding and Differentiation: Seed pre-osteoblastic cells (e.g., C2C12) in 24-well plates. The following day, replace the growth medium with a differentiation medium containing BMP7 (50 ng/mL) and a dose range of this compound or vehicle.
-
Culture and Lysis: Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and inhibitor every 2 days. After the incubation period, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
ALP Assay: Transfer the lysate to a 96-well plate. Add an ALP substrate solution (e.g., p-nitrophenyl phosphate) and incubate at 37°C until a yellow color develops.
-
Measurement: Stop the reaction and measure the absorbance at 405 nm using a plate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the corresponding well, determined by a BCA assay.
Mandatory Visualizations
References
Technical Support Center: AK-IN-1 Treatment Protocols
Welcome to the technical support center for AK-IN-1, a potent and selective adenosine (B11128) kinase (AK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an adenosine kinase (AK) inhibitor. Adenosine kinase is the primary enzyme responsible for the metabolic clearance of adenosine by phosphorylating it to adenosine monophosphate (AMP). By inhibiting AK, this compound increases the intracellular and extracellular concentrations of adenosine. This elevation in adenosine levels can then modulate various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool for studying pathways involved in ischemia, inflammation, and epilepsy.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working solution, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured. Published data indicates that this compound can inhibit 86%, 87%, and 89% of AK activity at concentrations of 2 µM, 4 µM, and 10 µM, respectively. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective adenosine kinase inhibitor, like all small molecules, it may have off-target effects, especially at higher concentrations. Potential off-target effects for kinase inhibitors can include interactions with other kinases or non-kinase proteins. To mitigate this, it is recommended to use the lowest effective concentration determined from your dose-response studies and to include appropriate controls. Comparing the phenotype observed with this compound to that of other known adenosine kinase inhibitors or using genetic approaches like siRNA or CRISPR to validate the target can help confirm that the observed effects are on-target.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line or assay. 2. Inhibitor Instability: The compound may have degraded in the stock solution or in the experimental medium. 3. Low Target Expression: The cell line may have low expression or activity of adenosine kinase. 4. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response curve to determine the optimal concentration for your experimental setup. 2. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. 3. Verify the expression and activity of adenosine kinase in your cell model using techniques like Western blotting or an adenosine kinase activity assay. 4. Review the physicochemical properties of this compound. While generally cell-permeable, specific cell types might have different uptake efficiencies. |
| High cellular toxicity observed | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways at the concentration used. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of this compound. If toxicity persists, consider using a more selective adenosine kinase inhibitor if available. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or overall cell health. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can alter the inhibitor concentration. | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes for accurate dispensing. 2. Maintain consistent cell seeding density and use cells within a similar passage number range for all experiments. Regularly monitor cell health. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile media or PBS. |
Data Presentation
This compound Inhibition of Adenosine Kinase Activity
| Concentration of this compound | Percentage of AK Activity Inhibition |
| 2 µM | 86% |
| 4 µM | 87% |
| 10 µM | 89% |
Note: This data is based on available literature and may vary depending on the specific assay conditions.
Example IC50 Values for Adenosine Kinase Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (µM) |
| Example Cancer Cell Line 1 | This compound | Requires experimental determination |
| Example Cancer Cell Line 2 | This compound | Requires experimental determination |
| Example Neuronal Cell Line | This compound | Requires experimental determination |
Note: IC50 values are highly dependent on the cell line and experimental setup. The above table is a template for researchers to populate with their own experimental data.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of this compound Working Solution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and below the toxicity threshold.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: After incubation, perform the desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a functional assay (e.g., measuring adenosine levels in the supernatant), or analysis of downstream signaling pathways (e.g., Western blot for phosphorylated proteins).
Protocol for Adenosine Kinase Activity Assay
This protocol provides a general framework for measuring AK activity in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, and the substrate, adenosine.
-
Initiate the reaction by adding ATP.
-
To measure the effect of this compound, pre-incubate the lysate with different concentrations of the inhibitor before adding the substrates.
-
-
Detection:
-
The activity of adenosine kinase can be measured by quantifying the amount of ADP produced. This can be done using a coupled enzyme assay where the production of ADP is linked to a detectable signal, such as a change in absorbance or fluorescence. Several commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the rate of ADP production to determine the adenosine kinase activity.
-
Plot the inhibitor concentration versus AK activity to determine the IC50 of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and its effect on adenosine signaling pathways.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
AK-IN-1 cytotoxicity and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the cytotoxic effects of the novel investigational compound, AK-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be attributed to several factors. We recommend a systematic evaluation of the following:
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Compound Purity and Integrity: Verify the purity of your this compound sample. Contaminants from synthesis or degradation products can contribute to unexpected toxicity.
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Solvent/Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your specific cell line. It is crucial to run a vehicle-only control experiment.[1]
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Cell Seeding Density: Very low cell densities can render cells more susceptible to toxic insults. Ensure you are using an optimal and consistent cell seeding density for your experiments.[1][2]
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Reagent Quality: Confirm that all media, sera, and other reagents are not expired and have been stored under appropriate conditions to prevent degradation.[1]
Q2: Our cytotoxicity assay results are highly variable between experiments. How can we improve consistency?
A2: High variability in cytotoxicity assays is a common challenge. To minimize this, consider the following factors:
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Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.[2]
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Cell Seeding Density: Inconsistent initial cell seeding can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.[2]
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Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell growth and drug sensitivity. Consider using a single lot of FBS for a series of experiments or pre-screening new lots.[2]
-
-
Compound Preparation and Handling:
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Solubility: Ensure this compound is fully dissolved in the vehicle solvent before further dilution in culture medium. Precipitation will lead to inaccurate effective concentrations.[2]
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Storage and Stability: Verify the stability of this compound under your storage conditions. Compound degradation can result in reduced potency and variable outcomes.[2]
-
-
Assay Protocol:
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Incubation Times: Adhere strictly to optimized incubation times for both compound treatment and assay reagent steps.[2]
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Q3: We are observing conflicting cytotoxicity results between different types of assays (e.g., MTT vs. LDH release). Why is this, and which result should we trust?
A3: It is not uncommon to see discrepancies between different cytotoxicity assays as they measure distinct cellular endpoints.[1]
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The MTT assay measures metabolic activity, specifically the function of mitochondrial dehydrogenases.[1][2] A compound could inhibit these enzymes without causing immediate cell death, leading to a decrease in the MTT signal.
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The LDH (Lactate Dehydrogenase) release assay measures membrane integrity. A compromised cell membrane leads to the release of LDH into the culture medium.
Neither result is inherently more "trustworthy"; they provide different and complementary information. An agent that is cytostatic (inhibits proliferation) might show a strong effect in an MTT assay but a weak one in an LDH assay. Conversely, a compound that rapidly induces necrosis will show a strong signal in an LDH assay. For a comprehensive understanding, it is recommended to use multiple assays that measure different aspects of cell health.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Compound Contamination | Verify the purity of the this compound batch. If possible, test a new batch. |
| Solvent Toxicity | Run a dose-response curve for the solvent (e.g., DMSO) alone to determine its non-toxic concentration range for your cell line.[1] |
| Sub-optimal Cell Density | Optimize cell seeding density. Test a range of densities to find the one that gives the most consistent results.[1][2] |
| Incorrect Compound Concentration | Double-check all calculations for dilutions. Ensure proper mixing of stock solutions. |
| Extended Incubation Time | Perform a time-course experiment to determine the optimal incubation period that shows the desired effect without excessive cell death.[1] |
Issue 2: How to Reduce this compound Cytotoxicity While Studying its Primary Effects
| Strategy | Description |
| Optimize Concentration and Incubation Time | The most direct way to mitigate cytotoxicity is to use the lowest effective concentration for the shortest possible time.[1] |
| Co-treatment with a Protective Agent | If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-treatment with an appropriate protective agent (e.g., an antioxidant) may be effective. |
| Use of Specific Pathway Inhibitors | If this compound's toxicity is mediated by a specific signaling pathway, using an inhibitor for that pathway might rescue the cells.[2] |
| Ensure Optimal Cell Health | Healthy, unstressed cells in the logarithmic growth phase are generally more resistant to toxic insults.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2]
Materials:
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96-well plates
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Cells in culture
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This compound
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO)[2]
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[1]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.[1]
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.[2]
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1]
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Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
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Cells and compound treatment setup as in the MTT assay.
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Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
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Microplate reader.
Procedure:
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Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
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Controls: Set up the following controls as per the kit's instructions:
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Untreated control (spontaneous LDH release).
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Vehicle control.
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Maximum LDH release control (lyse cells with a lysis buffer provided in the kit approximately 45 minutes before measurement).[1]
-
-
Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[1]
-
Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer. The amount of color change is proportional to the amount of LDH released.
Visualizations
Potential Signaling Pathways Affected by this compound
Based on similarly named compounds, this compound may act as a kinase inhibitor. For instance, AK-1 is known to be a specific SIRT2 inhibitor that impacts the NF-κB/CSN2/Snail/p21 pathway, leading to G1 cell cycle arrest.[3][4] Another compound, AKI-001 , is an Aurora kinase inhibitor.[5] The following diagram illustrates a hypothetical pathway through which a kinase inhibitor like this compound might induce cytotoxicity.
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The following workflow provides a logical approach to troubleshooting and managing the cytotoxic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AK-1, a specific SIRT2 inhibitor, induces cell cycle arrest by downregulating Snail in HCT116 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: A Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitor Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting assays involving Anaplastic Lymphoma Kinase (ALK) inhibitors. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibitory effect of my ALK inhibitor in my cell-based assay. What are the potential causes?
This is a frequent challenge that can stem from several factors related to the inhibitor itself, the experimental setup, or the biological system. Here is a systematic approach to troubleshooting this issue:
1. Reagent Integrity and Handling:
-
Solubility: Many kinase inhibitors, including those targeting ALK, are hydrophobic and may have limited solubility in aqueous solutions. Incomplete dissolution can result in a lower effective concentration than intended.
-
Recommendation: Ensure the compound is fully dissolved in a suitable solvent, typically DMSO, before making further dilutions in cell culture media. Visually inspect the stock solution for any precipitate.[1]
-
-
Stability: The inhibitor may degrade if stored improperly or if it is unstable in the cell culture medium over the long incubation periods required for some assays.
-
Recommendation: Prepare single-use aliquots of your inhibitor stock solution to minimize freeze-thaw cycles. Store these at -20°C or -80°C, protected from light. It is best practice to prepare fresh dilutions in media for each experiment.[1]
-
-
Concentration Accuracy: Errors in weighing the compound, calculating dilutions, or pipetting can lead to an incorrect final concentration.
-
Recommendation: Carefully double-check all calculations and use calibrated pipettes for accurate serial dilutions.[1]
-
2. Experimental Protocol Optimization:
-
Treatment Duration: The time required to observe an effect varies. While inhibition of ALK phosphorylation can be rapid (within hours), downstream effects like decreased cell viability may take 24-72 hours to become apparent.[1]
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.[1]
-
-
Cell Density: The number of cells seeded can influence the outcome of the assay.
-
Recommendation: Optimize cell density in preliminary experiments to find the best dynamic range for your assay.
-
3. Cellular Context and Target Biology:
-
ALK Expression and Activity: The cell line you are using must express the ALK fusion protein, and the kinase should be active (phosphorylated).
-
Recommendation: Confirm ALK expression in your cell line using Western blot or qPCR. You should also verify that ALK is phosphorylated in your untreated control cells.[1]
-
-
Cell Permeability: The inhibitor needs to be able to cross the cell membrane to reach its intracellular target.
-
Recommendation: While most small molecule inhibitors are cell-permeable, this can sometimes be an issue. If you suspect a permeability problem, you can test the inhibitor's activity in a cell-free biochemical assay to confirm its direct effect on the kinase.[1]
-
-
Acquired Resistance: If you are working with a cell line that has been previously exposed to ALK inhibitors, it may have developed resistance.
-
Recommendation: If you suspect resistance, you may need to sequence the ALK kinase domain in your cells to check for known resistance mutations.
-
Q2: My Western blot for phosphorylated ALK (p-ALK) shows a weak or no signal. What should I do?
A weak or absent p-ALK signal can be due to several factors. Here are some troubleshooting steps:
-
Antibody Performance: The primary antibody may not be optimal.
-
Recommendation: Use a primary antibody at the recommended dilution and incubate overnight at 4°C with gentle agitation to enhance signal.[2]
-
-
Protein Concentration: The amount of protein loaded onto the gel may be insufficient.
-
Inhibitor Treatment (if applicable): If you are treating with an ALK inhibitor, you expect to see a decrease in p-ALK.
-
Recommendation: To confirm the inhibitor's effect, compare the p-ALK signal in treated versus untreated cells. Total ALK levels should remain unchanged and can be used as a loading control.[2]
-
-
Sample Preparation: It is crucial to prevent dephosphorylation of your target protein during sample collection and lysis.
-
Recommendation: Always use lysis buffer supplemented with phosphatase inhibitors.[1]
-
Q3: I'm observing high background in my ELISA or Western blot. How can I reduce it?
High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking prevents non-specific binding of antibodies to the membrane or plate.
-
Recommendation: Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). For phospho-specific antibodies, it is often recommended to use BSA instead of milk, as milk contains phosphoproteins that can increase background.[2][5][6]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies, leading to high background.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Recommendation: Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.
-
Q4: My cell viability assay results are inconsistent between experiments. What could be the cause?
Inconsistent results in cell viability assays can be frustrating. Here are some factors to consider:
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can behave unpredictably.
-
Recommendation: Use cells that are in a logarithmic growth phase and have a consistent, low passage number.
-
-
Inhibitor Preparation: As mentioned in Q1, inconsistent preparation of the inhibitor stock and working solutions is a common source of variability.
-
Recommendation: Adhere to a strict protocol for preparing and storing your inhibitor.
-
-
Assay-Specific Issues:
-
MTT/MTS Assays: The metabolic activity of cells, which these assays measure, can be influenced by factors other than cell number.
-
CellTiter-Glo®: This assay measures ATP levels, which can fluctuate with cell metabolic state.
-
Recommendation: Ensure consistent incubation times and be aware of the principles of the specific assay you are using.[8]
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. IC50 values for ALK inhibitors can vary significantly depending on the specific inhibitor, the cell line, and the assay conditions. Below are tables summarizing representative IC50 values.
Table 1: IC50 Values of Various ALK Inhibitors in Different Cell Lines
| Cell Line | Cancer Type | ALK Status | Inhibitor | Reported IC50 (nM) |
| H3122 | NSCLC | EML4-ALK | Alectinib | Sensitive |
| H3122 CHR-A1 | NSCLC | V1180L | Alectinib | Resistant |
| Karpas299 | ALCL | NPM-ALK | Crizotinib | ~25 |
| Karpas299CR | ALCL | I1171T | Crizotinib | >150 |
| H2228 | NSCLC | EML4-ALK v3 | Alectinib | Sensitive |
Note: IC50 values are approximate and can vary between different studies and experimental conditions.[9][10]
Table 2: General Concentration Guidelines for ALK Inhibitor Assays
| Assay Type | Typical Concentration Range | Key Considerations |
| Biochemical (Cell-Free) | 0.1 nM - 1 µM | Measures direct interaction with the isolated kinase. IC50 values are typically lower in these assays.[1] |
| Cellular (Target Inhibition) | 10 nM - 10 µM | Measures the inhibition of ALK phosphorylation within the cell. |
| Cellular (Phenotypic) | 100 nM - 20 µM | Measures downstream effects such as changes in cell viability or apoptosis. The effective concentration (EC50) for these assays can be higher than for target inhibition.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT, MTS, or CCK-8)
This protocol is used to determine the effect of an ALK inhibitor on cell proliferation and to calculate the IC50 value.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ALK inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ALK inhibitor in culture medium.
-
Treat the cells with the inhibitor at various concentrations.
-
Include a vehicle control (DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for ALK Phosphorylation
This protocol is used to directly assess the inhibitory activity of a compound on ALK by measuring its phosphorylation status.
Materials:
-
ALK-positive cancer cell line
-
ALK inhibitor
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ALK, anti-total ALK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the ALK inhibitor at various concentrations for the desired time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ALK and a loading control to ensure equal protein loading.
-
A dose-dependent decrease in the p-ALK signal, normalized to total ALK, indicates successful target inhibition.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. arp1.com [arp1.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of AAK1 Inhibitors
Disclaimer: The term "AK-IN-1" is not specifically identified in the current literature. This guide is based on the hypothesis that the query refers to inhibitors of AAK1 (Adaptor-Associated Kinase 1) , a target of interest for conditions such as neuropathic pain. The information provided is centered around AAK1 inhibitors, with specific examples like LP-935509, and general principles applicable to small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AAK1 inhibitors in the context of neuropathic pain?
A1: AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis by associating with the adaptor protein complex 2 (AP-2) and phosphorylating its μ2 subunit.[1] In the context of neuropathic pain, the precise mechanism is still under investigation, but it is understood that inhibiting AAK1 in the spinal cord can produce an antinociceptive (pain-reducing) effect.[2][3] This effect is mechanistically linked to the α2 adrenergic signaling pathway, which is known to be involved in pain modulation.[2][3] Studies with AAK1 knockout mice have shown a reduced response to persistent pain, supporting its role as a therapeutic target.[2][3]
Q2: I am not observing the expected analgesic effect with my AAK1 inhibitor in vivo. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or low penetration into the central nervous system (CNS), where AAK1 is a key target for neuropathic pain.[2][4]
-
Formulation and Solubility: The inhibitor might not be fully dissolved in the vehicle, leading to inconsistent dosing and absorption.
-
Dosing Regimen: The dose might be too low, or the dosing frequency may not be optimal to maintain a therapeutic concentration above the IC50 at the target site.
-
Animal Model: The chosen animal model of neuropathic pain (e.g., Spinal Nerve Ligation - SNL, Chronic Constriction Injury - CCI) may respond differently to AAK1 inhibition.[2][3]
-
Target Engagement: It's crucial to confirm that the inhibitor is reaching and binding to AAK1 in the target tissue (e.g., spinal cord) at the administered dose.
Q3: How can I be sure the observed effects are on-target?
A3: To validate on-target activity, consider the following strategies:
-
Use a Negative Control: Synthesize a structurally similar but inactive analog of your inhibitor. This compound should not produce the same biological effect.
-
Employ a Second, Structurally Different Inhibitor: If another AAK1 inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Knockdown/Knockout Models: Compare the inhibitor's effect in wild-type animals versus AAK1 knockout or knockdown animals. The inhibitor should have a significantly reduced or no effect in the absence of the target.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This can be performed on tissue samples to confirm target engagement in vivo.
Q4: What are the known off-target effects of AAK1 inhibitors?
A4: AAK1 inhibitors can have off-target effects on other kinases due to sequence or structural similarities in the ATP-binding pocket. For example, the AAK1 inhibitor LP-935509 is also a potent inhibitor of BIKE (BMP-2-inducible kinase) and a modest inhibitor of GAK (Cyclin G-associated kinase).[5] It is important to profile your inhibitor against a panel of kinases to understand its selectivity and anticipate potential off-target effects.
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration (e.g., gavage error). 2. Variability in the surgical procedure for the pain model. 3. Suboptimal formulation leading to inconsistent absorption. 4. Animal stress or differences in habituation to the testing environment. | 1. Ensure all personnel are thoroughly trained in the administration technique. 2. Standardize the surgical procedure and verify its consistency. 3. Optimize the vehicle for solubility and stability. Perform a dose formulation analysis. 4. Ensure adequate acclimatization and habituation periods for the animals before testing.[6] |
| Lack of efficacy, even at high doses. | 1. Poor pharmacokinetic properties (low exposure, high clearance). 2. Low brain and spinal cord penetration. 3. The compound is being rapidly removed by efflux pumps (e.g., P-glycoprotein). | 1. Conduct a full PK study to determine exposure (AUC), half-life (t1/2), and maximum concentration (Cmax).[7] 2. Measure the brain-to-plasma ratio of your compound. LP-935509, an effective AAK1 inhibitor, is highly brain-penetrant.[7][8] 3. Test the compound in P-glycoprotein knockout animals or co-dose with a known P-gp inhibitor. |
| Signs of toxicity (e.g., weight loss, lethargy, ataxia). | 1. Off-target kinase inhibition. 2. Poor compound properties leading to non-specific toxicity. 3. Vehicle toxicity. | 1. Perform a broad kinase screen to identify potential off-targets. 2. Conduct a maximum tolerated dose (MTD) study. 3. Run a control group with the vehicle alone to rule out its contribution to toxicity. |
| Compound precipitates out of solution during formulation. | 1. The compound has low aqueous solubility. 2. The chosen vehicle is inappropriate for the compound's physicochemical properties. | 1. Determine the compound's solubility in various pharmaceutically acceptable vehicles. 2. Consider using co-solvents (e.g., PEG400, Tween 80), cyclodextrins, or creating a salt form to improve solubility.[9] |
Data Presentation
Table 1: In Vivo Efficacy of AAK1 Inhibitor LP-935509 in Neuropathic Pain Models
| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Formalin Test (Phase II) | Mouse | Oral (PO) | 10 - 60 | Dose-dependent reduction in paw flinching behavior.[10] | [10] |
| Spinal Nerve Ligation (SNL) | Mouse | Oral (PO) | 10 - 60 | Dose-dependent reversal of mechanical allodynia.[10] | [10] |
| Chronic Constriction Injury (CCI) | Rat | Oral (PO) | 0.1 - 30 | Dose-dependent reversal of thermal hyperalgesia.[5] | [2][5] |
| Streptozotocin (Diabetic Neuropathy) | Rat | N/A | N/A | Reduced evoked pain responses. | [2][3] |
Table 2: Potency and Selectivity of AAK1 Inhibitor LP-935509
| Parameter | Value (nM) | Assay Type | Reference |
| AAK1 IC50 | 3.3 | Biochemical (μ2 peptide phosphorylation) | [5] |
| AAK1 Ki | 0.9 | Biochemical | [5] |
| AAK1 IC50 | 2.8 | Cellular (μ2 phosphorylation) | [5] |
| BIKE IC50 | 14 | Biochemical | [5] |
| GAK IC50 | 320 | Biochemical | [5] |
Experimental Protocols
Protocol: In Vivo Efficacy of an AAK1 Inhibitor in the Mouse Spinal Nerve Ligation (SNL) Model
This protocol provides a detailed methodology for assessing the efficacy of a novel AAK1 inhibitor in a widely used neuropathic pain model.[2][11]
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before any procedures.
2. Baseline Behavioral Testing:
-
Assess baseline mechanical sensitivity using von Frey filaments.
-
Place mice in individual plexiglass chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes.[6]
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw and determine the 50% withdrawal threshold.
3. Spinal Nerve Ligation (SNL) Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision on the left thigh to expose the biceps femoris muscle.
-
Separate the muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section to prevent regeneration.[11]
-
Take extreme care not to damage the spared sural nerve.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, perform the same procedure but do not ligate or transect the nerves.
-
Administer post-operative analgesia as required by institutional guidelines.
4. Post-Surgical Monitoring and Behavioral Testing:
-
Allow animals to recover for 5-7 days.
-
Confirm the development of mechanical allodynia by re-testing with von Frey filaments. Only animals showing a significant decrease in withdrawal threshold should be included in the study.
5. Drug Formulation and Administration:
-
Formulation: Prepare the AAK1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the compound or vehicle via oral gavage (PO) at a volume of 10 mL/kg.
6. Efficacy Assessment:
-
Randomize the allodynic mice into treatment groups (vehicle, positive control e.g., gabapentin, and various doses of the AAK1 inhibitor).
-
Measure the mechanical withdrawal threshold at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the analgesic effect.
-
Plot the paw withdrawal threshold (in grams) over time for each group.
7. Data Analysis:
-
Analyze the data using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control at each time point.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualization
Caption: AAK1 signaling pathway in neuropathic pain modulation.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
challenges in working with AK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for AK-IN-1. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your research and experimental work with this adenosine (B11128) kinase (AK) inhibitor.
Understanding this compound
This compound is a small molecule inhibitor of adenosine kinase (AK), the primary enzyme responsible for metabolizing adenosine into adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the localized concentration of endogenous adenosine, which can then modulate various physiological processes through adenosine receptors. This compound is a competitive inhibitor with respect to adenosine, but not ATP[1][2][3]. This mechanism makes it a valuable tool for studying the roles of adenosine in conditions such as ischemia, inflammation, and seizures[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Target | Adenosine Kinase (AK) | [1][2] |
| Inhibition of AK Activity | 86% at 2 µM | [1][2][3] |
| 87% at 4 µM | [1][2][3] | |
| 89% at 10 µM | [1][2][3] | |
| Molecular Formula | C₂₂H₂₁N₃O₄ | [2] |
| Molecular Weight | 391.42 g/mol | [2] |
| CAS Number | 378775-98-5 | [1][2] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[2]. For in vivo studies, a formulation in 10% DMSO and 90% corn oil has been suggested to achieve a concentration of at least 2.5 mg/mL[2]. Always prepare fresh working solutions for your experiments.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light[1].
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any kinase inhibitor, it is crucial to consider the possibility of off-target effects. It is recommended to perform counter-screens or use orthogonal approaches to validate that the observed phenotype is due to the inhibition of adenosine kinase.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been formulated for in vivo use. A suggested vehicle is a mixture of 10% DMSO and 90% corn oil[2]. However, the optimal formulation and dosage will depend on the specific animal model and experimental design. It is advisable to conduct preliminary dose-response and toxicity studies.
Troubleshooting Guides
This section addresses common challenges that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While this compound is cell-permeable, its uptake can vary between cell lines. Increase the incubation time or concentration to see if a response is observed. |
| Compound Degradation | Ensure that stock solutions are stored correctly and that working solutions are prepared fresh for each experiment. The stability of this compound in aqueous media over long incubation periods may be limited[4]. |
| Low Adenosine Kinase Activity in the Cell Line | Confirm the expression and activity of adenosine kinase in your chosen cell line using methods like Western Blot or a commercial activity assay kit. |
| High Endogenous Adenosine Levels | If the basal adenosine levels in your cell culture are very high, the competitive inhibition by this compound may be less effective. Consider measuring basal adenosine levels. |
Issue 2: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | As the full off-target profile of this compound is not widely documented, unexpected phenotypes could be due to inhibition of other kinases or proteins. Use a structurally different adenosine kinase inhibitor as a control to see if the same phenotype is observed. A rescue experiment with adenosine supplementation could also help confirm on-target effects. |
| Modulation of Downstream Signaling | Increased adenosine levels can activate different adenosine receptors (A1, A2A, A2B, A3), each coupled to various signaling pathways[5][6][7]. The observed phenotype may be a complex result of activating multiple downstream pathways. Use selective adenosine receptor antagonists to dissect the contribution of each receptor subtype. |
Experimental Protocols & Methodologies
Adenosine Kinase (AK) Activity Assay
This is a general protocol for measuring AK activity in the presence of an inhibitor like this compound. Commercial kits are also available and their specific protocols should be followed[8][9][10][11].
Materials:
-
Purified adenosine kinase enzyme or cell lysate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[12]
-
Adenosine
-
ATP
-
ADP detection reagent (e.g., Transcreener® ADP² Assay)[12]
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the adenosine kinase enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.
-
Allow the reaction to proceed for a specific time under initial velocity conditions.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value for this compound.
Signaling Pathways and Workflows
Adenosine Kinase and Adenosine Signaling Pathway
Inhibition of adenosine kinase by this compound leads to an accumulation of intracellular adenosine. This adenosine can then be transported out of the cell and activate G-protein coupled adenosine receptors (A1, A2A, A2B, A3), initiating various downstream signaling cascades[5][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Adenosine Kinase Assay Kit [novocib.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Validating Kinase Inhibitor Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of kinase inhibitors, with a focus on methodologies applicable to inhibitors of SIRT2 and AAK1, potential targets of a compound designated "AK-IN-1".
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the activity of a novel kinase inhibitor?
The initial step is to determine its in vitro potency and selectivity. This is typically achieved through biochemical assays that measure the direct inhibition of the target kinase's activity. It is crucial to assess the inhibitor against the primary target kinase as well as other related kinases to establish a selectivity profile.
Q2: What types of biochemical assays are commonly used to determine a kinase inhibitor's IC50 value?
Several biochemical assays can be employed to determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor. Common methods include:
-
Fluorescence-Based Assays: These assays utilize a fluorogenic substrate that, upon being processed by the kinase, produces a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is measured to determine its potency.[1][2]
-
Luminescence-Based Assays: Similar to fluorescence-based assays, these measure the light output from a chemical reaction catalyzed by the kinase.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This is a cell-based assay that can be used to quantify inhibitor binding to the target kinase in living cells.[3]
-
1H-NMR-Based Method: This technique can be used to directly observe the enzymatic reaction and its inhibition.[4][5][6]
-
HPLC-Based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate and product of the enzymatic reaction, allowing for the determination of inhibitory activity.[7]
Q3: How can I confirm that the observed cellular phenotype is a direct result of my target kinase inhibition?
Confirming on-target effects in a cellular context is a critical validation step. A multi-faceted approach is recommended:
-
Genetic Knockdown/Knockout: Techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase should produce a similar phenotype to that observed with the inhibitor.[1]
-
Rescue Experiments: Overexpression of a resistant mutant of the target kinase should rescue the phenotype induced by the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct target engagement of the inhibitor within the cell.[1]
-
Dose-Response Correlation: The effective concentration of the inhibitor that produces the cellular phenotype should correlate with its IC50 value for the target kinase.[1]
Troubleshooting Guides
Issue 1: High variability in biochemical assay results.
-
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Reagent Instability: Ensure that enzymes, substrates, and cofactors like NAD+ are properly stored and handled to prevent degradation. Prepare fresh reagents for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions of the inhibitor.
-
Assay Conditions: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics. Use a temperature-controlled incubator and a precise timer.
-
Inhibitor Precipitation: Visually inspect for any precipitation of the inhibitor after dilution in the assay buffer. Poor solubility can lead to inaccurate concentrations.[1]
-
Issue 2: Discrepancy between biochemical potency and cellular activity.
-
Question: this compound is potent in my biochemical assay, but I'm not observing the expected phenotype in my cell-based assays. Why might this be?
-
Answer: This is a common challenge in drug discovery. Potential reasons include:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to engage the target kinase.
-
Off-Target Effects: The inhibitor might have off-target effects that counteract the on-target phenotype.
-
Issue 3: Observed phenotype may be due to off-target effects.
-
Question: How can I troubleshoot potential off-target effects of my kinase inhibitor?
-
Answer: It is crucial to rule out off-target effects to validate your findings:
-
Perform a Dose-Response Analysis: Correlate the concentration of the inhibitor that produces the phenotype with the known IC50 values for the primary target and known off-targets.[1]
-
Use a More Selective Inhibitor: As a control, use a structurally different and more selective inhibitor for your target kinase.[1]
-
Genetic Validation: Use genetic methods like siRNA or CRISPR to confirm that the phenotype is specifically due to the inhibition of your target kinase.[1]
-
Literature Review: Check for known off-target effects of your inhibitor or similar chemical scaffolds. For example, the SIRT2 inhibitor AGK2 has been reported to influence Wnt/β-catenin signaling and cellular glycolysis.[1]
-
Quantitative Data Summary
The following tables summarize inhibitory concentrations for various SIRT2 and AAK1 inhibitors. This data can serve as a reference for expected potency ranges.
Table 1: IC50 Values for Select SIRT2 Inhibitors
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| AGK2 | 30 | 3.5 | 91 | [1] |
| Tenovin-6 | - | - | - | [8] |
| SirReal2 | >50 | 0.4 | >50 | [8][9] |
| TM | - | - | - | [8] |
| Compound 16 (benzofuran) | - | 3.81 | - | [9] |
Table 2: IC50 Values for Select AAK1 Inhibitors
| Inhibitor | AAK1 IC50 | Reference(s) |
| K252a | < 10 nM | [10] |
| LP-935509 | - | [11] |
| TIM-098a | - | [12] |
Experimental Protocols
Biochemical Assay: Fluorometric SIRT2 Inhibitor Screening
This protocol allows for the in vitro assessment of an inhibitor's activity against SIRT2.
Materials:
-
SIRT2 Enzyme
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0)
-
Fluorogenic SIRT2 Substrate
-
NAD+
-
Developer Solution
-
Test Inhibitor (this compound)
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96-well plate
Procedure:
-
Prepare Reagents: Warm the assay buffer to room temperature. Reconstitute the NAD+ and prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the SIRT2 enzyme in the assay buffer to the desired concentration.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay buffer
-
SIRT2 enzyme
-
Test inhibitor or control inhibitor at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the Reaction: Add the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Develop the Signal: Add the developer solution to each well and incubate for 15-30 minutes at 37°C.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Downstream Target Modulation
This protocol can be used to assess the effect of an inhibitor on the phosphorylation or expression of a downstream target in a cellular context. For example, for an AAK1 inhibitor, one could assess the phosphorylation of its substrate, the μ2 subunit of the AP-2 complex.[11]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test Inhibitor (this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein (total and phosphorylated)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation or expression of the target protein in response to the inhibitor.
Visualizations
Caption: A generalized workflow for validating the activity of a kinase inhibitor.
Caption: A simplified diagram of SIRT2 signaling pathways.
Caption: An overview of AAK1's role in various signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and validation of SIRT2 inhibitors based on tenovin-6: use of a ¹H-NMR method to assess deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Technical Support Center: AK-IN-1 Protocol Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the multi-kinase inhibitor AK-IN-1. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental protocols for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also referred to as Pim1/AKK1-IN-1, is a potent, small-molecule multi-kinase inhibitor.[1][2][3] It primarily targets several serine/threonine kinases involved in critical cellular processes such as cell cycle progression, metabolism, and apoptosis. The known targets and their binding affinities (Kd values) are summarized in the table below.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To minimize the effects of the solvent on your cells, the final concentration of DMSO in the cell culture media should be kept low, typically below 0.1%. Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on its Kd values against its primary targets, a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
A4: The ideal treatment duration will vary based on the signaling pathway being investigated and the desired outcome. For assessing immediate effects on kinase activity, a short incubation of 1 to 6 hours may be sufficient. For endpoints such as cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are typically required. A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.
Data Presentation
Table 1: Kinase Affinity Profile of this compound
| Target Kinase | Kd (nM) | Primary Cellular Functions |
| Pim1 | 35 | Cell cycle progression, apoptosis, transcriptional activation |
| AKK1 (AAK1) | 53 | Not well characterized, member of the AMPK family |
| MST2 | 75 | Component of the Hippo signaling pathway, apoptosis, growth control |
| LKB1 | 380 | Tumor suppressor, activation of AMPK, metabolism and growth control |
| MPSK1 | - | Involved in mitotic progression |
| TNIK | - | Wnt signaling, cytoskeletal organization |
Kd values are a measure of binding affinity, where a lower value indicates a higher affinity.[2][3]
Experimental Protocols
General Protocol for a Cell-Based Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent and incubating for a few hours, followed by solubilization of the formazan (B1609692) crystals and reading the absorbance.
-
For a CellTiter-Glo® assay, this involves adding the reagent and measuring the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | 1. Incorrect inhibitor concentration: The concentration used may be too low for the specific cell type. 2. Inhibitor degradation: Improper storage or handling of the compound. 3. Low target expression: The target kinase(s) may not be expressed or may be present at very low levels in your cell line. 4. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. 3. Verify the expression of the target kinases (Pim1, LKB1, etc.) in your cell line using Western blotting or qPCR. 4. While less common for small molecules, you can try to increase the incubation time. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects in the plate: Evaporation from the outer wells of the plate. 3. Inaccurate pipetting: Errors in inhibitor dilution or addition. | 1. Ensure thorough mixing of the cell suspension before seeding. 2. Avoid using the outermost wells of the 96-well plate for treatment conditions. Fill them with sterile PBS or medium. 3. Use calibrated pipettes and be meticulous during the dilution and treatment steps. |
| Observed phenotype does not match the expected on-target effect | 1. Off-target effects: As a multi-kinase inhibitor, this compound can affect multiple signaling pathways, leading to complex or unexpected phenotypes. 2. Cell-type specific responses: The cellular context and the interplay of different signaling pathways can lead to varied responses in different cell lines. | 1. To confirm the involvement of a specific target, consider using a more selective inhibitor for that kinase as a comparison. RNAi-mediated knockdown of the target kinase can also help validate the on-target effect. 2. Thoroughly characterize the signaling pathways in your cell model. The observed phenotype might be a result of inhibiting a combination of its targets. |
| High background in the assay | 1. Contamination: Bacterial or fungal contamination of the cell culture. 2. Reagent issues: Expired or improperly stored assay reagents. | 1. Regularly check your cell cultures for any signs of contamination. 2. Use fresh and properly stored assay reagents. |
Visualizations
References
Validation & Comparative
A Comparative Guide to AK-IN-1 and Other Adenosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AK-IN-1, an inhibitor of adenosine (B11128) kinase, with other molecules targeting the same enzyme. This document provides a summary of their performance based on available experimental data, detailed methodologies for key experiments, and a visualization of the relevant signaling pathway.
Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular concentration of adenosine, a signaling molecule involved in various physiological processes. By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), AK effectively reduces the levels of free adenosine.[1] Inhibition of this enzyme leads to an increase in localized adenosine concentrations, a mechanism with therapeutic potential in conditions such as ischemia, inflammation, and seizures.[1][2] this compound is a competitive inhibitor of adenosine kinase with respect to adenosine, but not ATP.[1] This guide compares this compound with other known adenosine kinase inhibitors.
Performance Comparison of Adenosine Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected adenosine kinase inhibitors. It is important to note that the IC50 values presented here are compiled from various sources and may have been determined using different experimental assays and conditions. Therefore, a direct comparison of these values should be made with caution.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Adenosine Kinase | Not specified in sources | Inhibits 86%, 87%, and 89% of AK activity at 2, 4, and 10 µM, respectively. Competitive with adenosine, not with ATP.[1] |
| ABT-702 | Adenosine Kinase | 1.7 | Potent and selective non-nucleoside inhibitor.[1][3] |
| A-134974 | Adenosine Kinase | 0.06 | High-selectivity inhibitor.[4] |
| 5-Iodotubercidin | Adenosine Kinase | 26 | ATP mimetic.[1][4] |
| GP3269 | Adenosine Kinase | 11 | Potent and selective inhibitor.[4] |
| MRS-4203 | Adenosine Kinase | 88 | [1] |
Adenosine Signaling Pathway
Inhibition of adenosine kinase leads to an accumulation of intracellular adenosine. This excess adenosine can then be transported out of the cell, where it can interact with adenosine receptors on the cell surface to initiate downstream signaling cascades.
Caption: Adenosine Kinase Inhibition and Signaling Pathway.
Experimental Protocols
Adenosine Kinase (AK) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against adenosine kinase. Specific details may need to be optimized based on the source of the enzyme and the detection method used.
Materials:
-
Human recombinant Adenosine Kinase
-
ATP
-
Adenosine
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of adenosine kinase in kinase assay buffer. Prepare a solution of ATP and adenosine in kinase assay buffer.
-
Reaction Setup:
-
Add the diluted test compounds to the wells of the microplate.
-
Add the adenosine kinase solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP/adenosine substrate solution to each well.
-
-
Kinase Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of ADP produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Assessment
The in vivo efficacy of adenosine kinase inhibitors is often evaluated in animal models of relevant diseases, such as epilepsy, pain, and inflammation.[2]
Example: Anticonvulsant Activity in a Rodent Model
This protocol provides a general workflow for assessing the anticonvulsant effects of an adenosine kinase inhibitor.
Materials:
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., in a vehicle like saline with a solubilizing agent).
-
Rodents (e.g., mice or rats).
-
Apparatus for inducing seizures (e.g., electroshock or a chemoconvulsant like pentylenetetrazol).
-
Behavioral observation and scoring system.
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental environment for a sufficient period before the study.
-
Compound Administration: Administer the test compound to the animals via a specific route (e.g., intraperitoneal injection or oral gavage) at various doses. A vehicle control group should be included.
-
Seizure Induction: At a predetermined time after compound administration (based on pharmacokinetic data, if available), induce seizures in the animals.
-
Behavioral Observation: Observe and score the seizure activity of each animal according to a standardized scale (e.g., Racine scale for kindling models).
-
Data Analysis:
-
Compare the seizure scores or the latency to seizure onset between the compound-treated groups and the vehicle control group.
-
Determine the effective dose (ED50) of the compound that produces a significant reduction in seizure severity or an increase in seizure latency.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
-
This guide provides a foundational comparison of this compound with other adenosine kinase inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head comparative studies under standardized experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to AAK1 Inhibition in Neuropathic Pain: AK-IN-1 and Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel AAK1 (AP2-associated kinase 1) inhibitors, exemplified by compounds such as LP-935509, against established treatments for neuropathic pain, such as gabapentin (B195806). The information presented is based on preclinical data and is intended to inform research and development efforts in the field of analgesics.
Introduction to AAK1 Inhibition
Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of neuropathic pain. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a cellular process critical for synaptic vesicle recycling and receptor trafficking. Inhibition of AAK1 has been shown to produce significant antinociceptive effects in various animal models of neuropathic pain. The mechanism of action is believed to be linked to the modulation of α2 adrenergic signaling, a pathway known for its role in pain relief.
This guide will focus on a representative AAK1 inhibitor, for which significant preclinical data is available, and compare its efficacy with a standard-of-care competitor. For the purpose of this guide, "AK-IN-1" will be used as a placeholder to represent a potent and selective AAK1 inhibitor, with data primarily drawn from studies on the well-characterized compound LP-935509 . The primary competitor compound for comparison is gabapentin , a widely used medication for neuropathic pain.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of our representative AAK1 inhibitor (this compound/LP-935509) and its competitor, gabapentin.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound (LP-935509) | AAK1 | 3.3 [1][2][3] | 0.9 [1][2][3] | Potent and selective, ATP-competitive inhibitor.[1][2][3] Also shows activity against BIKE (IC50 = 14 nM) and modest activity against GAK (IC50 = 320 nM).[1][2] |
| Gabapentin | α2δ-1 subunit of voltage-gated calcium channels | - | - | Does not directly inhibit AAK1. Mechanism is distinct from AAK1 inhibition. |
| BMS-911172 (another AAK1 inhibitor) | AAK1 | 12 (enzymatic), 51 (cellular) [4] | - | Brain-penetrant and selective AAK1 inhibitor.[4][5] |
Table 2: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | Key Findings |
| This compound (LP-935509) | Mouse | Formalin Test (Phase II) | Oral | 30-60 mg/kg | Dose-dependent reduction in pain behavior, comparable to a high dose of gabapentin (200 mg/kg).[6] |
| This compound (LP-935509) | Mouse | Chung Model (Spinal Nerve Ligation) | Oral | 60 mg/kg | Dose-dependent reversal of mechanical allodynia.[6] |
| Gabapentin | Mouse | Formalin Test (Phase II) | Oral | 200 mg/kg | Significant reduction in pain behavior.[6] |
| Gabapentin | Mouse | Chung Model (Spinal Nerve Ligation) | Oral | 200 mg/kg | Reversal of mechanical allodynia.[6] |
| BMS-911172 | Mouse | Formalin Assay & Chung Model | Subcutaneous | 60 mg/kg | Active in reducing pain behavior and mechanical allodynia.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: AAK1 signaling in neuropathic pain and the inhibitory effect of this compound.
Caption: Workflow for preclinical evaluation of this compound efficacy.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Chung Model (Spinal Nerve Ligation) Protocol
The Chung model is a widely used surgical model to induce neuropathic pain in rodents.[7][8][9]
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
A dorsal midline incision is made at the L4-S2 level to expose the paraspinal muscles.
-
The L5 and L6 spinal nerves are carefully isolated.
-
A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture.
-
The muscle and skin are then closed in layers.
-
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain. Behavioral testing is typically initiated several days to two weeks after surgery to allow for the development of neuropathic pain symptoms.[10]
-
Assessment of Mechanical Allodynia: Mechanical allodynia is assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.
Formalin Test Protocol
The formalin test is a model of tonic chemical pain that assesses both acute and persistent pain responses.[11][12][13]
-
Animal Preparation: Adult male mice or rats are placed in a clear observation chamber and allowed to acclimate.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Following the injection, the animal's pain-related behaviors (licking and flinching of the injected paw) are observed and quantified. The observation period is typically divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-40 minutes post-injection): Represents inflammatory-mediated persistent pain.
-
-
Data Analysis: The total time spent licking or the number of flinches in each phase is recorded and analyzed. Efficacy of the test compound is typically assessed by its ability to reduce the behavioral responses in Phase II.[14]
Conclusion
The preclinical data strongly suggest that selective AAK1 inhibitors, represented here as this compound (based on LP-935509), hold significant promise as a novel therapeutic approach for neuropathic pain. In animal models, these inhibitors demonstrate potent, dose-dependent efficacy in reducing pain behaviors, with a performance comparable to or potentially exceeding that of standard-of-care drugs like gabapentin at the doses tested. The distinct mechanism of action, targeting a key kinase in neuronal signaling, offers a potentially new avenue for treating patients who are refractory to existing therapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from neuropathic pain.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 3. LP-935509 - MedChem Express [bioscience.co.uk]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. criver.com [criver.com]
- 9. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. criver.com [criver.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 15. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
Validating AAK1 Target Engagement in Cells: A Comparative Guide
Introduction to AAK1 and its Inhibitors
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the maturation of clathrin-coated pits.[1][2] Through its role in endocytosis, AAK1 is involved in various signaling pathways, including the Notch and WNT pathways, and has been identified as a potential therapeutic target for neuropathic pain and viral infections.[1][3][4] This guide provides a comparative overview of methodologies to validate the engagement of small-molecule inhibitors with the AAK1 target in a cellular context.
Several small-molecule inhibitors have been developed to target AAK1. This guide will use a selection of these compounds to illustrate the validation of target engagement.
| Inhibitor Name | IC50 (nM) | Assay Type | Reference |
| BMT-124110 | 0.9 | Enzymatic | [5][6] |
| BMS-901715 | 3.3 | Enzymatic | [6] |
| LP-922761 | 4.8 | Enzymatic | [6] |
| AAK1-IN-2 | 5.8 | Enzymatic | [6] |
| AAK1-IN-10 | 9.62 | Enzymatic | [6] |
| AAK1-IN-3 | 11 | Enzymatic | [6] |
| AAK1-IN-9 | 10.92 | Enzymatic | [6] |
| CTx-0294885 | 24.55 | NanoBRET | [7] |
Methodologies for Validating AAK1 Target Engagement
The primary methods for confirming that a compound interacts with AAK1 within a cell are the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Western Blotting to probe downstream signaling effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a native cellular environment.[8] It operates on the principle that a ligand binding to its target protein will increase the protein's thermal stability.[8][9] This stabilization results in less protein denaturation and aggregation when heated.[8]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to 70-80% confluency. Treat the cells with the AAK1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution containing protease inhibitors. Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for a defined time (e.g., 3 minutes), followed by cooling on ice.[10]
-
Cell Lysis and Fractionation: Lyse the cells, for instance, through repeated freeze-thaw cycles.[10] Separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.[9]
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of soluble AAK1 protein using Western blotting with an AAK1-specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in living cells.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 (the donor) and a fluorescently labeled tracer that binds to AAK1 (the acceptor).[11][12] An inhibitor that binds to AAK1 will compete with the tracer, leading to a decrease in the BRET signal.[11]
Experimental Protocol: AAK1 NanoBRET Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-AAK1 fusion protein and a carrier DNA. Plate the transfected cells in a suitable format (e.g., 96- or 384-well plates).[7]
-
Tracer and Compound Addition: Add the NanoBRET tracer (e.g., Tracer K-5 or K-10) to the cells.[7][13] Then, add the AAK1 inhibitor at a range of concentrations.
-
Substrate Addition and Signal Detection: Add the NanoLuc substrate (furimazine) to the cells. Measure the BRET signal using a luminometer capable of detecting both the donor (e.g., 460nm) and acceptor (e.g., >600nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gene - AAK1 [maayanlab.cloud]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 12. NanoLuc®-AAK1 Fusion Vector [worldwide.promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
Independent Validation of AAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently studied inhibitors targeting Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and viral entry. The following sections summarize quantitative data, detail experimental protocols, and visualize key signaling pathways and workflows to support researchers in their evaluation of AAK1 inhibitors.
Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the in vitro potency of several AAK1 inhibitors based on reported half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of AAK1 by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | AAK1 IC50 (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Reference(s) |
| LP-935509 | 3.3 | 14 | 320 | [1] |
| TIM-098a | 240 | 5990 | 1040 | [2][3] |
| BMS-911172 | 12 | - | - | [4] |
BIKE (BMP-2 inducible kinase) and GAK (Cyclin G-associated kinase) are kinases closely related to AAK1.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of AAK1 inhibitors are provided below.
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of AAK1 inhibitors. Specific parameters may vary between studies.
-
Objective: To measure the concentration-dependent inhibition of AAK1 kinase activity by a test compound.
-
Materials:
-
Recombinant human AAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
ATP (at or near the Km for AAK1)
-
Substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex, such as KEEQSQITSQVTGQIGWR)[6]
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the AAK1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
This protocol describes a common surgical model in rodents to induce neuropathic pain and evaluate the efficacy of AAK1 inhibitors.
-
Objective: To assess the ability of an AAK1 inhibitor to reverse tactile allodynia in a model of nerve injury-induced pain.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision and allow the animal to recover.
-
After a post-operative period to allow for the development of neuropathic pain (typically 1-2 weeks), assess baseline mechanical sensitivity using von Frey filaments.
-
Administer the AAK1 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure mechanical sensitivity at various time points after drug administration to determine the effect of the inhibitor on tactile allodynia.[7]
-
3. In Vitro Antiviral Assay
This protocol provides a general framework for evaluating the antiviral activity of AAK1 inhibitors.
-
Objective: To determine the ability of an AAK1 inhibitor to block viral entry and replication in cultured cells.
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh-7 cells for Hepatitis C virus)
-
Virus stock (e.g., Dengue virus, SARS-CoV-2)
-
Test inhibitor (serially diluted)
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., plaque assay, qRT-PCR for viral RNA, reporter virus expression)
-
-
Procedure:
-
Seed host cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the AAK1 inhibitor or vehicle for a specified time.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After an incubation period to allow for viral entry and replication, quantify the extent of viral infection using a suitable method.
-
Concurrently, assess cell viability using an assay such as MTT or CellTiter-Glo to rule out cytotoxic effects of the inhibitor.
-
Calculate the EC50 (half-maximal effective concentration) of the inhibitor, representing the concentration at which viral replication is inhibited by 50%.
-
Signaling Pathways and Experimental Workflows
AAK1 Signaling in Neuropathic Pain
AAK1 is understood to play a role in the sensitization of neural pathways associated with pain. Inhibition of AAK1 is thought to dampen nociceptive signaling.
Caption: AAK1 in Neuropathic Pain Signaling.
AAK1 Involvement in Viral Entry
AAK1 is a key regulator of clathrin-mediated endocytosis, a common pathway for viral entry into host cells. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the formation of clathrin-coated pits that engulf viral particles.
Caption: AAK1's Role in Viral Entry via Endocytosis.
Experimental Workflow for AAK1 Inhibitor Screening
This workflow illustrates the typical process for identifying and validating novel AAK1 inhibitors.
Caption: AAK1 Inhibitor Discovery Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. researchgate.net [researchgate.net]
AAK1 Inhibitor AK-IN-1: A Comparative Analysis of Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor AK-IN-1, targeting Adaptor-Associated Kinase 1 (AAK1), with the broadly active inhibitor Staurosporine (B1682477). The data presented herein is intended to offer an objective performance comparison, supported by experimental details, to aid in research and drug development decisions. It is important to note that "this compound" is used here to refer to the selective AAK1 inhibitor, TIM-098a, based on available scientific literature.
Introduction to this compound (TIM-098a)
This compound (TIM-098a) is a potent and selective inhibitor of AAK1, a serine/threonine kinase involved in critical cellular processes such as clathrin-mediated endocytosis and the regulation of signaling pathways including Notch and WNT.[1][2][3][4] Its specificity makes it a valuable tool for studying AAK1 function and a potential therapeutic candidate for diseases such as neuropathic pain and viral infections. This guide contrasts its focused activity against the promiscuous binding profile of Staurosporine, a natural product widely used as a non-selective kinase inhibitor research tool.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound (TIM-098a) and Staurosporine against AAK1 and a selection of other kinases. The data highlights the significantly higher selectivity of this compound for its primary target.
| Kinase Target | This compound (TIM-098a) IC50 (µM) | Staurosporine IC50 (nM) |
| AAK1 | 0.24 [5][6][7][8] | Not Widely Reported |
| PKC | > 2.6* | 0.7 - 5[9] |
| PKA | Not Reported | 7[9][10] |
| PKG | Not Reported | 8.5[9] |
| p60v-src | Not Reported | 6[9][10] |
| CaM Kinase II | No inhibitory activity[5][6][7][8] | 20[9][10] |
| CDK2 | Not Reported | - (tight binding observed)[11] |
*TIM-098a showed no inhibitory activity against CaMKK isoforms, which are in the same kinase family as PKC, up to a concentration of 2.6 µM.[6][7][8]
Experimental Methodologies
The determination of kinase inhibitor specificity is paramount in drug discovery. The following sections detail the experimental protocols for two key methods used to characterize inhibitors like this compound.
Kinobeads-Based Chemical Proteomics
This method is utilized for the large-scale profiling of kinase inhibitor targets from cell or tissue lysates.[12][13][14][15][16]
Principle: Kinobeads are sepharose beads to which a cocktail of non-selective kinase inhibitors are covalently attached. These beads are used to capture a large portion of the cellular kinome. A test compound (e.g., this compound) is then used to compete with the kinobeads for kinase binding. The amount of each kinase bound to the beads in the presence and absence of the test compound is quantified by mass spectrometry, revealing the inhibitor's targets and their relative affinities.[14][16]
Protocol:
-
Cell Lysate Preparation: Cells or tissues are lysed to release proteins, including kinases. The total protein concentration is determined.
-
Competitive Binding: The lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Kinase Enrichment: The inhibitor-treated lysate is then incubated with the kinobeads to allow for the binding of kinases that are not inhibited by the test compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted from the beads and digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the inhibitor-treated samples is compared to the control to determine the inhibitor's binding profile and apparent dissociation constants.
Radioactive Kinase Assay ([γ-³²P]ATP)
This is a traditional and direct method to measure the enzymatic activity of a specific kinase and the potency of an inhibitor.[17][18][19][20][21]
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. An inhibitor will reduce the rate of this transfer.[17][19]
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, its specific substrate, and necessary co-factors (e.g., MgCl₂).
-
Inhibitor Addition: The test inhibitor (e.g., this compound) at various concentrations or a vehicle control is added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter paper that binds the substrate.
-
Separation of Substrate and ATP: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved by washing the filter paper or by SDS-PAGE followed by autoradiography.
-
Quantification: The amount of ³²P incorporated into the substrate is measured using a scintillation counter or by densitometry of an autoradiogram.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the activity against the inhibitor concentration.
Visualizing Cellular Processes and Experimental Design
To better illustrate the context of this compound's function and the methods used for its characterization, the following diagrams are provided.
Figure 1: AAK1 in WNT signaling and endocytosis.
Figure 2: Kinobeads experimental workflow.
Conclusion
The data and methodologies presented in this guide underscore the high specificity of the AAK1 inhibitor this compound (TIM-098a) for its intended target, especially when compared to a broad-spectrum inhibitor like Staurosporine. This level of selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects and provides greater confidence in attributing observed biological effects to the inhibition of AAK1. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the role of AAK1 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ayano Satoh - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 21. revvity.com [revvity.com]
Cross-Validation of AK-IN-1: A Comparative Guide to Adenosine Kinase Inhibition Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental techniques for the validation of AK-IN-1, a competitive inhibitor of adenosine (B11128) kinase (AK). By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to equip researchers with the necessary information to critically evaluate and replicate findings related to this compound and other adenosine kinase inhibitors.
Introduction to this compound and Adenosine Kinase
This compound is a potent inhibitor of adenosine kinase (AK), an enzyme that plays a crucial role in regulating intracellular and extracellular concentrations of adenosine.[1] By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), AK is a key player in cellular energy homeostasis and signaling pathways.[2] Inhibition of AK leads to an increase in local adenosine levels, which can have therapeutic effects in a variety of conditions, including ischemia, inflammation, and seizures.[1][3] this compound acts as a competitive inhibitor with respect to adenosine, but not ATP.[1]
Comparative Analysis of Adenosine Kinase Inhibitors
| Inhibitor | Target | IC50 (in vitro) | ED50 (in vivo) | Notes |
| This compound | Adenosine Kinase | 86% inhibition at 2 µM, 87% at 4 µM, 89% at 10 µM[1] | Not available | Competitive with adenosine, not ATP.[1] |
| ABT-702 | Adenosine Kinase | 1.7 nM[1][4] | 8 µmol/kg (i.p.), 65 µmol/kg (p.o.) in mouse hot-plate test[4] | Orally effective with high selectivity.[4] |
| A-134974 | Adenosine Kinase | 60 pM[1] | Not available | High selectivity.[1] |
| 5-Iodotubercidin | Adenosine Kinase | 26 nM[1] | 0.01 mg/kg in a mouse model of acute lung injury[5] | Also inhibits other kinases.[1] |
Experimental Protocols
Robust and reproducible experimental design is critical for the validation of inhibitor activity. This section details common methodologies used to assess the efficacy of adenosine kinase inhibitors.
Biochemical Assays for Adenosine Kinase Activity
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the target enzyme.
1. Transcreener® ADP² Kinase Assay (Fluorescence Polarization)
This high-throughput assay measures the activity of adenosine kinase by quantifying the amount of ADP produced.
-
Principle: The assay is based on the competitive binding of a fluorescently labeled ADP tracer and the ADP produced by the kinase reaction to an ADP-specific antibody. The binding of the tracer to the antibody results in a high fluorescence polarization (FP) signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FP signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35), ATP solution, adenosine solution, and the AK enzyme solution.
-
Enzyme Reaction: In a 384-well plate, combine the AK enzyme, assay buffer, and the test inhibitor (e.g., this compound) at various concentrations. Initiate the reaction by adding a mixture of ATP and adenosine. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the produced ADP by adding the Transcreener® ADP² Detection Mix, which contains the ADP-specific antibody and the fluorescent tracer. Incubate for 60 minutes.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the decrease in the FP signal compared to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
2. Coupled Enzyme Spectrophotometric Assay
This continuous assay measures AK activity by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Principle: Adenosine kinase produces ADP, which is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then converted to lactate (B86563) by lactate dehydrogenase, a process that oxidizes NADH to NAD+. The rate of NADH oxidation is directly proportional to the AK activity.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, adenosine, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Assay Initiation: Add the adenosine kinase enzyme to the reaction mixture in the presence and absence of the inhibitor (this compound).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition and the IC50 value.
-
Cell-Based Assays for Inhibitor Validation
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.
1. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the protein.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's resistance to heat-induced denaturation.
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test inhibitor (this compound) or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble adenosine kinase remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
2. Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cells.
-
Principle: Many cancer cell lines are dependent on specific kinase signaling pathways for their proliferation. Inhibiting a key kinase can lead to a reduction in cell growth.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against inhibitor concentration.
-
Visualizing Pathways and Workflows
Adenosine Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of adenosine kinase in adenosine metabolism and the mechanism of action for this compound.
Experimental Workflow for this compound Validation
The following diagram outlines a typical workflow for the cross-validation of a novel adenosine kinase inhibitor like this compound.
Conclusion
The comprehensive validation of a kinase inhibitor such as this compound requires a multi-faceted approach, integrating biochemical and cell-based assays, and ideally, in vivo studies. While direct comparative data for this compound against other inhibitors is limited, the methodologies outlined in this guide provide a robust framework for researchers to conduct their own cross-validation studies. By employing these techniques, the scientific community can build a more complete understanding of the therapeutic potential of this compound and other novel adenosine kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of AK-IN-1: A Comparative Analysis with Alternative Adenosine Kinase Inhibitors
For researchers and professionals in drug development, understanding the on-target effects of a novel inhibitor is paramount. This guide provides a comprehensive comparison of AK-IN-1, an inhibitor of Adenosine (B11128) Kinase (AK), with two other widely used inhibitors, ABT-702 and 5-Iodotubercidin. This analysis is supported by experimental data to objectively evaluate their performance.
Adenosine kinase is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a signaling molecule involved in various physiological processes, including inflammation, pain, and neurotransmission.[1] Inhibition of adenosine kinase leads to an increase in adenosine levels, which can then modulate downstream signaling pathways.
Comparative Analysis of Inhibitor Potency
The on-target efficacy of this compound and its alternatives has been quantified through in vitro inhibition assays. The following table summarizes the available data on their inhibitory activity against Adenosine Kinase.
| Inhibitor | Target | Method of Quantification | Result |
| This compound | Adenosine Kinase (AK) | % Inhibition | 86% inhibition at 2 µM, 87% at 4 µM, and 89% at 10 µM[1] |
| ABT-702 | Adenosine Kinase (AK) | IC50 | 1.7 nM[2] |
| 5-Iodotubercidin | Adenosine Kinase (AK) | IC50 | 26 nM[3] |
Note: The inhibitory activity of this compound is presented as percentage inhibition at given concentrations, while ABT-702 and 5-Iodotubercidin are presented with their half-maximal inhibitory concentration (IC50) values. A direct comparison of potency is therefore nuanced. However, the data indicates that all three compounds are effective inhibitors of Adenosine Kinase. ABT-702 demonstrates the highest potency with a low nanomolar IC50 value.
Adenosine Kinase Signaling Pathway
Inhibition of Adenosine Kinase by compounds like this compound has a direct impact on the adenosine signaling pathway. By preventing the phosphorylation of adenosine to adenosine monophosphate (AMP), these inhibitors cause an accumulation of intracellular adenosine. This excess adenosine is then transported out of the cell, leading to increased extracellular adenosine concentrations. Extracellular adenosine can then bind to and activate four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which in turn modulate various downstream signaling cascades, including the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against adenosine kinase.
Objective: To quantify the potency of an inhibitor (e.g., this compound) against adenosine kinase by measuring the reduction in the conversion of adenosine to AMP.
Materials:
-
Purified recombinant human adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing adenosine kinase in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing adenosine and ATP in assay buffer to each well to start the reaction. The final concentrations of adenosine and ATP should be at or near their Km values for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection of ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and therefore to the activity of the adenosine kinase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational comparison for the on-target effects of this compound. Further studies, including in vivo experiments, are necessary to fully characterize its therapeutic potential.
References
A Comparative Guide to AK-IN-1 and First-Generation Adenosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel adenosine (B11128) kinase (AK) inhibitor, AK-IN-1, with first-generation AK inhibitors, supported by available experimental data. Adenosine kinase is a crucial enzyme in regulating the levels of adenosine, a nucleoside that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Inhibition of AK is a promising therapeutic strategy for a range of diseases.[1]
Executive Summary
This compound represents a newer generation of adenosine kinase inhibitors, offering a distinct profile compared to first-generation compounds like 5'-iodotubercidin. While first-generation inhibitors, such as 5'-iodotubercidin, demonstrate high potency against adenosine kinase, they often suffer from a lack of selectivity, leading to off-target effects. This compound, a competitive inhibitor for adenosine, presents an alternative with a potentially different selectivity and cellular activity profile. This guide will delve into the available data to compare their performance, mechanisms, and experimental validation.
Performance Comparison: this compound vs. First-Generation Inhibitors
The primary first-generation adenosine kinase inhibitor used for comparison is 5'-iodotubercidin, a potent and widely studied compound.[2][3] Other potent AK inhibitors are also included to provide a broader context of inhibitor development.
Biochemical Potency
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Adenosine Kinase | Not explicitly reported; 86% inhibition at 2 µM, 87% at 4 µM, 89% at 10 µM[4] | Competitive inhibitor with respect to adenosine, but not ATP.[4] |
| 5'-iodotubercidin | Adenosine Kinase | 26 nM[2][3][4] | A potent, first-generation nucleoside analog inhibitor. |
| ABT-702 | Adenosine Kinase | 1.7 nM[4][5][6][7][8] | A potent and selective non-nucleoside inhibitor. |
| A-134974 | Adenosine Kinase | 60 pM[9][10][11][12][13] | A highly potent and selective inhibitor. |
| GP515 | Adenosine Kinase | Data not readily available in searches. | A known adenosine kinase inhibitor. |
Selectivity Profile
A critical differentiator for kinase inhibitors is their selectivity, as off-target inhibition can lead to undesirable side effects.
| Inhibitor | Selectivity Notes |
| This compound | Data on kinome-wide selectivity is not readily available in the searched literature. |
| 5'-iodotubercidin | Known to be non-selective, inhibiting other kinases such as CK1 (IC50 = 0.4 µM), insulin (B600854) receptor tyrosine kinase (IC50 = 3.5 µM), PKA (IC50 = 5-10 µM), and PKC (IC50 = 27.7 µM).[3] It has also been identified as a potent Haspin inhibitor (IC50 = 9 nM).[14] |
| ABT-702 | Demonstrates high selectivity for adenosine kinase over other adenosine-interacting proteins.[4][5][6][8] |
| A-134974 | Described as a high-selectivity adenosine kinase inhibitor.[9][12][13] |
Cellular Activity
The effects of these inhibitors at the cellular level provide insights into their therapeutic potential and possible toxicities.
| Inhibitor | Cellular Activity |
| This compound | Specific cellular activity data beyond AK inhibition is not detailed in the available search results. |
| 5'-iodotubercidin | Induces DNA damage, leading to the activation of the ATM/p53 pathway and subsequent apoptosis in cancer cells.[15][16][17][18] It can also induce G2 cell cycle arrest.[16] In neuroblastoma cells, it has been shown to repress INSM1 expression and decrease cAMP levels.[19] |
Signaling Pathways and Mechanisms
The primary mechanism of action for adenosine kinase inhibitors is the prevention of the phosphorylation of adenosine to adenosine monophosphate (AMP). This leads to an increase in intracellular and, consequently, extracellular adenosine levels, which can then activate adenosine receptors to elicit various physiological responses.
Caption: Mechanism of action of this compound and first-generation adenosine kinase inhibitors.
Experimental Methodologies
The following outlines a general protocol for assessing the biochemical potency of adenosine kinase inhibitors.
In Vitro Adenosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against adenosine kinase.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, 5'-iodotubercidin) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or materials for thin-layer chromatography)
-
Microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the assay buffer, adenosine, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant adenosine kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP). The method of detection will vary:
-
Luminescence-based (e.g., ADP-Glo™): Add ADP-Glo™ reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Radiometric: If using [γ-³²P]ATP, the reaction mixture is spotted onto a membrane, and the unincorporated radiolabel is washed away. The amount of incorporated radiolabel is then quantified.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized experimental workflow for determining the IC50 of adenosine kinase inhibitors.
Overcoming Limitations of First-Generation Inhibitors
First-generation adenosine kinase inhibitors, while potent, often exhibit poor selectivity, which can lead to off-target effects and limit their therapeutic application. The development of newer inhibitors like this compound and others such as ABT-702 and A-134974 aims to address this limitation by designing molecules with higher specificity for adenosine kinase.
Caption: Logical progression in the development of adenosine kinase inhibitors.
Conclusion
This compound is a valuable research tool for studying the role of adenosine kinase in various biological processes. Compared to the first-generation inhibitor 5'-iodotubercidin, which is potent but non-selective, newer inhibitors are being developed with the goal of improved selectivity. While comprehensive data for a direct, quantitative comparison of this compound with first-generation inhibitors is still emerging, the available information suggests a focus on developing more specific pharmacological probes. Further studies are required to fully characterize the selectivity profile and cellular activities of this compound to better understand its potential advantages over older adenosine kinase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A-134974 | Adenosine kinase inhibitor | Probechem Biochemicals [probechem.com]
- 11. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One [journals.plos.org]
- 19. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
AAK1 Inhibition: A Novel Approach to Neuropathic Pain Management on the Horizon
For researchers, scientists, and drug development professionals, the landscape of neuropathic pain treatment may be on the verge of a significant advancement. A new class of oral inhibitors targeting Adaptor-Associated Kinase 1 (AAK1), exemplified by the investigational drug AK-IN-1 (a representative AAK1 inhibitor, with data primarily based on LX9211), is demonstrating promise in clinical trials, potentially offering a new mechanistic approach for patients who find little relief from current therapies.
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. First-line treatments, including gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), provide only modest relief for many patients and are often accompanied by dose-limiting side effects. The development of AAK1 inhibitors marks a targeted strategy to modulate pain signaling at the spinal cord level, offering a novel mechanism of action that may translate to improved efficacy and a different safety profile compared to existing standards of care.
Mechanism of Action: A Targeted Approach
AAK1 is a protein kinase involved in clathrin-mediated endocytosis, a cellular process for internalizing cell surface receptors. The therapeutic hypothesis for AAK1 inhibition in neuropathic pain centers on its role within the spinal cord. Preclinical studies suggest that by inhibiting AAK1, the endocytosis of certain receptors involved in pain signaling is reduced. This is thought to enhance the activity of α2-adrenergic receptors, a pathway known to be antinociceptive. This targeted action within the central nervous system presents a distinct pharmacological profile compared to the broader mechanisms of current first-line agents.
Comparative Efficacy: Preclinical and Clinical Evidence
Preclinical studies in established animal models of neuropathic pain have demonstrated the potential of AAK1 inhibitors. In models such as the formalin test, spinal nerve ligation (SNL), and chronic constriction injury (CCI), AAK1 inhibitors have been shown to reduce pain behaviors.
Clinical development of the AAK1 inhibitor LX9211 has provided the first human efficacy data. The Phase 2 RELIEF-DPN 1 trial in patients with diabetic peripheral neuropathic pain (DPNP) demonstrated a statistically significant reduction in the average daily pain score (ADPS) compared to placebo.
| Treatment Class | Representative Drug(s) | Efficacy in DPNP (Change from Baseline in ADPS) | Responder Rate (≥50% Pain Reduction) |
| AAK1 Inhibitor | This compound (LX9211) | -1.39 (low dose) vs -0.72 (placebo)[1] | Not explicitly reported in this format |
| Gabapentinoid | Pregabalin | Significant reduction vs. placebo[2] | 27-47% (dose-dependent) vs 22% (placebo)[2] |
| SNRI | Duloxetine (B1670986) | -1.43 to -3.14 vs -0.67 to -1.93 (placebo)[3] | ~59% vs ~38% (placebo) in one study[4] |
| TCA | Amitriptyline | Statistically significant improvement over placebo in some studies[5] | ~55% vs placebo in one study[5] |
Comparative Safety and Tolerability
A key differentiator for any new neuropathic pain therapy is its side-effect profile. Current first-line treatments are often associated with central nervous system effects such as dizziness, somnolence, and cognitive changes.
| Treatment Class | Representative Drug(s) | Common Adverse Events |
| AAK1 Inhibitor | This compound (LX9211) | Dizziness, headache, nausea[1] |
| Gabapentinoid | Pregabalin | Dizziness, somnolence, peripheral edema, weight gain[6] |
| SNRI | Duloxetine | Nausea, dry mouth, somnolence, fatigue, constipation, decreased appetite, hyperhidrosis |
| TCA | Amitriptyline | Dry mouth, constipation, dizziness, blurred vision, urinary retention, weight gain, sedation |
Experimental Protocols
Preclinical Models of Neuropathic Pain
The evaluation of AAK1 inhibitors has relied on well-established animal models that mimic aspects of human neuropathic pain.
Formalin Test: This model induces a biphasic pain response.[7][8] An initial, acute phase is followed by a tonic, inflammatory phase.
-
Procedure: A small volume of dilute formalin is injected subcutaneously into the plantar surface of a rodent's hind paw.
-
Endpoint: The time the animal spends licking or biting the injected paw is quantified.
Spinal Nerve Ligation (SNL): This surgical model produces long-lasting signs of neuropathic pain.[9][10]
-
Procedure: The L5 and/or L6 spinal nerves are tightly ligated in rats or mice.
-
Endpoint: Development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus) are measured.
Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve.[11][12]
-
Procedure: The common sciatic nerve is exposed and four loose ligatures are placed around it.
-
Endpoint: Assessment of spontaneous pain behaviors and stimulus-evoked hypersensitivity.
Conclusion and Future Directions
The emergence of AAK1 inhibitors as a potential treatment for neuropathic pain represents a significant step forward in the field. The novel mechanism of action, centered on the spinal cord and α2-adrenergic signaling, offers a promising alternative to existing therapies. While early clinical data for this compound (LX9211) is encouraging, larger, long-term studies are needed to fully delineate its efficacy and safety profile relative to the current standards of care. For researchers and clinicians, the development of AAK1 inhibitors provides a new avenue of investigation and a potential future option for the many patients who continue to suffer from the debilitating effects of neuropathic pain.
References
- 1. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Duloxetine in Patients with Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 10. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 11. criver.com [criver.com]
- 12. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating AK-IN-1 as a Research Tool for Adenosine Kinase Inhibition: A Comparative Guide
For researchers investigating the role of adenosine (B11128) kinase (AK) in physiological and pathological processes, the selection of a reliable and well-characterized chemical probe is paramount. AK-IN-1 has emerged as a tool compound for studying this enzyme, which plays a critical role in regulating intracellular and extracellular adenosine levels. This guide provides a comprehensive validation of this compound as a research tool, comparing its performance against other known adenosine kinase inhibitors and presenting the supporting experimental data and protocols.
Quantitative Comparison of Adenosine Kinase Inhibitors
The efficacy of a research tool compound is determined by its potency, selectivity, and cellular activity. The following table summarizes the available quantitative data for this compound and several alternative adenosine kinase inhibitors.
| Compound | Target | Potency (IC50/Ki) | Mechanism of Action | In-Cell/In-Vivo Activity |
| This compound (4072-2732) | Adenosine Kinase | 0.38 - 1.98 µM (IC50)[1] | Competitive with Adenosine, Non-competitive with ATP[1] | Inhibits adenosine uptake and metabolism in cultured mammalian cells[1] |
| 5-Iodotubercidin | Adenosine Kinase | 26 nM (IC50)[2] | ATP mimetic | Initiates glycogen (B147801) synthesis in hepatocytes; also inhibits other kinases (CK1, IR, etc.)[2] |
| ABT-702 | Adenosine Kinase | 1.7 nM (IC50)[2] | Potent and selective | Analgesic and anti-inflammatory effects in vivo[2] |
| A-134974 | Adenosine Kinase | 60 pM (IC50) | High-selectivity | Alleviates neuropathic pain in vivo |
| GP3269 | Adenosine Kinase | 11 nM (IC50) | Potent and selective | Exhibits anticonvulsant activity in rats |
| MRS-4203 | Adenosine Kinase | 88 nM (IC50) | Not specified | Reduces DNA methylation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Provided below are summaries of key experimental protocols relevant to the validation of this compound and other adenosine kinase inhibitors.
Biochemical Adenosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of adenosine kinase.
Principle: Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) using ATP as a phosphate (B84403) donor. The activity of the enzyme can be measured by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity.
General Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant human adenosine kinase, adenosine, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The amount of ADP produced is quantified using a commercially available kit, such as an ADP-Glo™ Kinase Assay. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Adenosine Uptake and Metabolism Assay
This assay assesses the ability of a compound to inhibit adenosine kinase activity within a cellular context.
Principle: In cultured cells, radiolabeled adenosine is taken up and metabolized, primarily through phosphorylation by adenosine kinase. An effective inhibitor will reduce the incorporation of the radiolabel into the cellular nucleotide pool.
General Procedure:
-
Cell Culture: Plate mammalian cells (e.g., CHO cells) in a suitable culture medium and grow to a desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Radiolabeling: Add radiolabeled adenosine (e.g., [³H]-adenosine) to the culture medium and incubate for a defined period.
-
Cell Lysis and Separation: Wash the cells to remove extracellular radiolabel, then lyse the cells. The cell lysate is then processed to separate the radiolabeled adenosine metabolites (e.g., AMP, ADP, ATP) from the unincorporated adenosine, often using techniques like thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the metabolite spots is quantified using a scintillation counter.
-
Data Analysis: The inhibition of adenosine metabolism is calculated by comparing the amount of radiolabeled metabolites in inhibitor-treated cells to that in vehicle-treated cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate the adenosine kinase signaling pathway and a typical workflow for inhibitor validation.
References
Safety Operating Guide
Proper Disposal of AK-IN-1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of AK-IN-1, a kinase inhibitor used in research. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on best practices for the disposal of potent active pharmaceutical ingredients and kinase inhibitors.
Summary of Key Disposal Principles
Due to the lack of specific quantitative data for this compound, a comparative data table is not applicable. However, the principles for handling potent compounds are universal. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1] |
Experimental Protocols: Safe Disposal Workflow
Researchers must adhere to the following step-by-step guide to ensure the safe disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure all recommended safety precautions are in place.
-
Handling: Work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][3] Avoid direct contact with skin, eyes, and clothing.[2][3]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[2][4]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical.
-
Solid Waste: Place unused or expired this compound and any contaminated solids (e.g., weighing paper, pipette tips, gloves) into a designated, robust, and sealable hazardous waste container.[1] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1] The container must be compatible with the solvents used. Label the container clearly with "Hazardous Waste," the chemical name "this compound," and list all other components of the solution.[1]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.[5]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.[5]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[1] All cleaning materials used for decontamination must also be disposed of as hazardous waste.[1]
Step 5: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[5]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling AK-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for AK-IN-1, a potent and specific SIRT2 inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental outcomes.
Immediate Safety and Hazard Information
This compound is a bioactive small molecule that requires careful handling. Based on the Safety Data Sheet for the closely related compound ALK-IN-1 (AP26113-analog), the primary hazards are identified as follows.[1]
Hazard Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning[1]
To the best of current knowledge, the toxicological properties of this compound have not been exhaustively investigated.[1] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through inhalation, skin contact, or eye contact.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[2] |
Operational Plan: Handling and Storage
A clear operational plan is essential for the safe management of this compound in the laboratory.
Handling:
-
Designated Area: All work with solid this compound and its concentrated solutions should be performed in a designated and clearly marked area.
-
Ventilation: Manipulate the solid compound and prepare stock solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Avoid Contamination: Use dedicated spatulas and glassware. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] For long-term stability, consult the manufacturer's recommendations, which may include storage at -20°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Collect in a dedicated, labeled, and sealed hazardous waste container for disposal by a licensed waste management company. |
| Liquid Waste (solutions) | Collect in a dedicated, labeled, and sealed hazardous waste container. Disposal must be in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a dedicated hazardous waste container. Do not discard in regular laboratory trash. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general workflow for evaluating the effects of this compound on cultured cells.
1. Reagent Preparation:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO.
- Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells. It is advisable to prepare a series of dilutions to determine the optimal concentration.
2. Cell Culture and Treatment:
- Plate cells at a suitable density in multi-well plates and allow them to adhere and grow overnight.
- The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Downstream Analysis (Example: Western Blot for Protein Expression):
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
- Incubate the membrane with primary antibodies against the proteins of interest (e.g., components of the NF-κB pathway).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
This compound is an inhibitor of SIRT2, which has been shown to influence the NF-κB signaling pathway. Inhibition of SIRT2 can lead to the inactivation of the NF-κB/CSN2 pathway, resulting in the proteasomal degradation of the Snail transcription factor.[4] This, in turn, leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, causing G1 cell cycle arrest.[4]
Caption: Signaling pathway of this compound action.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
